molecular formula C8H13NO3 B2632331 1-Acetylpiperidine-2-carboxylic acid CAS No. 35677-87-3

1-Acetylpiperidine-2-carboxylic acid

Numéro de catalogue: B2632331
Numéro CAS: 35677-87-3
Poids moléculaire: 171.196
Clé InChI: JACZWLDAHFCGCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Acetylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.196. The purity is usually 95%.
BenchChem offers high-quality 1-Acetylpiperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetylpiperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-acetylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACZWLDAHFCGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35677-87-3
Record name 1-acetylpiperidine-2-carboxylic acid
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Foundational & Exploratory

Technical Guide: Structural Analysis & Characterization of N-Acetyl-L-Pipecolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-L-pipecolic acid (1-acetyl-piperidine-2-carboxylic acid) represents a critical scaffold in peptidomimetic drug design. As a higher homolog of proline, it introduces specific steric constraints and hydrophobic bulk that modulate the pharmacokinetic profile of peptide-based therapeutics.

This guide provides a rigorous technical framework for the structural analysis of N-acetyl-L-pipecolic acid. Unlike standard amino acids, this molecule exhibits complex solution-phase dynamics due to restricted rotation around the tertiary amide bond. This document details the causality between these structural features and analytical data, providing a self-validating protocol for researchers synthesizing or characterizing this moiety in FKBP12 inhibitors, local anesthetics, or effector domain ligands.

Molecular Architecture & Stereodynamics

The Core Scaffold

The pipecolic acid ring adopts a chair conformation, minimizing torsional strain. However, the acetylation of the secondary amine creates a tertiary amide, introducing a significant barrier to rotation (


 kcal/mol). This results in the existence of two distinct rotamers in slow exchange on the NMR time scale: the cis (E) and trans (Z) isomers.
  • Trans-rotamer (Z): The acetyl carbonyl oxygen is trans to the C2-methine proton. Generally favored in solution due to reduced steric clash between the methyl group of the acetyl and the C2-carboxylate.

  • Cis-rotamer (E): The acetyl carbonyl oxygen is cis to the C2-methine proton.

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium and the analytical workflow required to distinguish these states.

RotamerAnalysis Substrate L-Pipecolic Acid (Zwitterion) Reaction Acetylation (Ac2O / AcOH) Substrate->Reaction Nucleophilic Acyl Substitution Product N-Acetyl-L-Pipecolic Acid (Crude) Reaction->Product Trans Trans-Rotamer (Major) Lower Energy Product->Trans Equilibrium K > 1 Cis Cis-Rotamer (Minor) Steric Strain Product->Cis Trans->Cis Slow Exchange NMR 1H NMR (CDCl3) Split Signals Trans->NMR Distinct Shifts Cis->NMR Distinct Shifts VT_NMR VT-NMR (>330K) Coalescence NMR->VT_NMR Validation

Figure 1: Synthesis and conformational equilibrium workflow. The slow exchange between rotamers necessitates specific NMR validation steps (VT-NMR) to confirm purity versus isomerism.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Strategy

A common error in analyzing N-acetyl-L-pipecolic acid is misinterpreting the dual sets of signals as impurities. The tertiary amide bond creates two magnetic environments.

Experimental Logic: To validate the structure, you must prove that the "impurity" peaks are actually rotamers.

  • Solvent Choice: Use CDCl

    
     for maximum dispersion. D
    
    
    
    O may cause peak overlap due to H-bonding with the carboxylate.
  • Variable Temperature (VT) NMR: Heating the sample increases the rotation rate. If the peaks coalesce into a single set of averaged signals at high temperature (

    
    C), the presence of rotamers is confirmed.
    
Standard 1H NMR Data (400 MHz, CDCl

, 298 K)

Note: Chemical shifts are approximate and dependent on concentration/pH. Integrations will sum to 1H per position across both rotamers.

Proton PositionTrans-Rotamer (

ppm)
Cis-Rotamer (

ppm)
MultiplicityStructural Insight

-CH (H2)
5.30 - 5.454.50 - 4.65Broad Doublet / MultipletDiagnostic Peak. The trans rotamer

-proton is significantly deshielded by the anisotropy of the acetyl carbonyl.
N-Acetyl (-CH

)
2.10 - 2.152.05 - 2.10SingletDistinct singlets confirm the acetyl group integrity.

-CH

(H6)
3.50 - 3.803.00 - 3.30MultipletThe ring protons adjacent to nitrogen show complex splitting due to ring inversion and rotamers.
Ring CH

(H3-H5)
1.40 - 2.301.40 - 2.30Overlapping MultipletsThe "envelope" region; difficult to assign without 2D COSY.

Protocol for Self-Validation:

  • Acquire spectrum at 298 K. Note the ratio of the

    
    -CH integrals (typically 3:1 to 4:1 favoring trans).
    
  • Heat probe to 330 K.

  • Re-acquire. Observe the broadening/coalescence of the

    
    -CH and Acetyl-CH
    
    
    
    signals.
  • Result: If peaks sharpen or remain distinct without broadening, the sample contains actual impurities, not rotamers.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Target Ion:

    
     m/z.
    
  • Fragmentation Pattern: Loss of -COOH (45 Da) and Acetyl (42 Da) are common.

  • Note: LC chromatograms may show a split peak for the compound if the column temperature is low and the stationary phase interacts differently with the two rotamers. Run the column at

    
    C to merge peaks.
    

Synthesis & Purification Protocol

This protocol emphasizes the removal of the acetic acid byproduct without inducing racemization.

Reagents & Stoichiometry
  • L-Pipecolic Acid (1.0 eq)

  • Acetic Anhydride (2.0 eq)

  • Triethylamine (Optional, 1.1 eq - if starting from HCl salt)

  • Solvent: Glacial Acetic Acid (for reflux method) or Dichloromethane (DCM) for mild conditions.

Step-by-Step Methodology
  • Dissolution: Suspend L-pipecolic acid (10 g) in glacial acetic acid (30 mL).

  • Acetylation: Add acetic anhydride (15 mL) dropwise under nitrogen atmosphere.

  • Reaction: Reflux at

    
    C for 4 hours.
    
    • Why Reflux? High temperature drives the reaction to completion and ensures the breakdown of any mixed anhydrides formed on the carboxylic acid.

  • Work-up (Critical Step):

    • Concentrate the mixture in vacuo to remove acetic acid and excess anhydride.

    • Azeotrope: Add toluene (3 x 50 mL) and evaporate. This effectively removes trace acetic acid which can interfere with crystallization.

  • Purification:

    • Dissolve the oily residue in minimal hot ethyl acetate.

    • Add hexanes dropwise until turbidity is observed.

    • Cool to

      
      C overnight.
      
    • Filter the white crystalline solid.

Quality Control Check
  • Melting Point: Expect range

    
    C (dependent on enantiomeric purity).
    
  • Optical Rotation:

    
     (c=1, Ethanol). Note: Significant deviation indicates racemization during the reflux step.
    

Applications in Drug Design[1]

N-Acetyl-L-pipecolic acid serves as a "proline-plus" scaffold.

  • FKBP12 Inhibition: The pipecolic ring mimics the twisted amide bond found in FK506 (Tacrolimus) and Rapamycin [1]. The 6-membered ring imposes a different vector on the C2-substituent compared to proline, allowing for selective binding pockets.

  • Local Anesthetics: Structural analogs (e.g., Ropivacaine, Bupivacaine) utilize the pipecolyl-xylidide motif. The N-acetyl derivative is a precursor for exploring amide-linked analogs [2].

  • Peptide Constraint: Incorporation into peptide backbones restricts the

    
     and 
    
    
    
    dihedral angles, stabilizing
    
    
    -turn secondary structures more rigidly than proline due to the higher energy barrier of ring inversion [3].

DrugDesign Scaffold N-Acetyl-L-Pipecolic Acid Feature1 Restricted Rotation (Amide Bond) Scaffold->Feature1 Feature2 Lipophilicity (Piperidine Ring) Scaffold->Feature2 App1 FKBP12 Ligands (Immunosuppression) Feature1->App1 Mimics Twisted Amide App2 Peptidomimetics (Beta-Turn Inducers) Feature1->App2 Reduces Entropy App3 Local Anesthetics (Na+ Channel Blockers) Feature2->App3 Membrane Penetration

Figure 2: Structure-Activity Relationship (SAR) mapping of the pipecolic acid scaffold.

References

  • Vertex AI Search. (2025). The structures of pipecolate derivatives including rapamycin and FK-506.[1] ResearchGate. 1

  • CymitQuimica. (n.d.). L-Pipecolic acid: Properties and Pharmaceutical Applications. CymitQuimica. 2

  • Beilstein Journals. (2025). A versatile route towards 6-arylpipecolic acids: Conformational constraints. Beilstein Journal of Organic Chemistry. 3[4]

  • Sigma-Aldrich. (1997).[5] Acetic Anhydride Acylation Protocols. Sigma-Aldrich Technical Bulletin. 5[4][6]

  • ACS Publications. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. Journal of Organic Chemistry. 4

Sources

Physicochemical Profiling of 1-Acetylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for NCE Development & Peptidomimetic Design[1][2][3]

Executive Summary & Strategic Relevance

1-Acetylpiperidine-2-carboxylic acid (N-Acetylpipecolic acid) is a critical chiral building block in the synthesis of FK506 (Tacrolimus) analogues, rapamycin derivatives, and conformationally constrained peptidomimetics.[1][2] Structurally, it serves as a homolog of N-acetylproline, offering a six-membered ring scaffold that imposes distinct steric and electronic constraints on peptide backbones.[2][3]

For drug development professionals, understanding the physical behavior of this molecule—specifically its rotameric dynamics and pH-dependent solubility —is essential for accurate analytical characterization and reproducible synthetic scale-up.[1][2] This guide moves beyond basic datasheet parameters to explore the structural behaviors that influence its utility in Next-Generation Therapeutic (NGT) synthesis.

Molecular Identity & Structural Characteristics[1][2][4][5][6][7][8]
ParameterDetail
IUPAC Name 1-Acetylpiperidine-2-carboxylic acid
Common Name N-Acetylpipecolic acid; Ac-Pip-OH
Molecular Formula

Molecular Weight 171.19 g/mol
Chiral Centers C2 (S-isomer is the L-homologue; R-isomer is the D-homologue)
CAS Numbers (S)-Isomer: 16938-92-0 (R)-Isomer: 27762-78-3 Racemate: 35677-87-3
2.1 The Rotameric Challenge

Unlike standard amino acids, N-acetylpipecolic acid contains a tertiary amide bond within a cyclic system.[2][3] This results in a slow exchange between cis (E) and trans (Z) rotamers on the NMR time scale.[2] This physical property is not an impurity but an intrinsic feature of the molecule that complicates spectral integration and HPLC peak shapes.[2]

RotamerEquilibrium cluster_0 Thermodynamic Equilibrium (Solvent Dependent) NodeA Trans-Rotamer (Z) (Major Conformer in H2O) NodeB Cis-Rotamer (E) (Minor Conformer) NodeA->NodeB Slow Exchange (k_ex ~ 0.1-10 s^-1) NodeC NMR Spectrum (Peak Doubling) NodeA->NodeC NodeB->NodeC

Figure 1: Rotameric equilibrium of N-acetylpipecolic acid. The steric clash between the N-acetyl methyl group and the C2-carboxylate governs the population ratio.[1][2]

Physicochemical Data Profile

The following data aggregates experimental values for the (S)-enantiomer (L-form), as it is the primary scaffold for bioactive synthesis.

PropertyValue / RangeContextual Note
Physical State White to off-white crystalline powderHygroscopic; store in desiccator.[1][2]
Melting Point 108 – 112 °CSharpness depends on solvent of recrystallization (EtOAc vs. EtOH).[2]
Solubility (Aq) > 50 mg/mLHighly soluble due to carboxylate polarity.[2]
Solubility (Org) Soluble: MeOH, EtOH, DCM, DMSOInsoluble: Hexanes, Et2OSoluble in chlorinated solvents, facilitating extraction from aqueous acid.[3]
pKa ~ 3.6 – 3.8Comparable to N-acetylproline; more acidic than non-acylated pipecolic acid.[1][2]
Optical Rotation

to

(

,

).[1][2] Rotation is solvent-sensitive due to H-bonding changes.[1][2]
Hygroscopicity ModerateCan absorb atmospheric moisture to form a gum; handle under

for precision weighing.[2][3]
Analytical Characterization Protocols

Trustworthy analysis requires protocols that account for the rotameric peak doubling described in Section 2.1.[2]

4.1 NMR Spectroscopy Protocol (Self-Validating)

Objective: Verify identity and purity without misinterpreting rotamers as impurities.

  • Solvent Selection: Use DMSO-d6 or D2O .[2][3]

    • Why:

      
       often results in broader peaks due to intermediate exchange rates.[2][3] DMSO sharpens the signals by slowing the exchange or shifting the equilibrium.[2]
      
  • Temperature: If peak doubling obscures integration, run the experiment at 353 K (80°C) .

    • Mechanism:[2][3][4] High temperature increases the rotation rate around the amide bond (

      
      ), causing coalescence of the rotamer signals into single, time-averaged peaks.[3]
      
  • Key Signals (1H NMR, 400 MHz, DMSO-d6):

    • 
       12.5 (br s, 1H, COOH)[3]
      
    • 
       4.8 – 5.1 (m, 1H, 
      
      
      
      -CH) Appears as two multiplets due to rotamers.[1][3]
    • 
       1.98 / 1.85 (s, 3H, 
      
      
      
      ) Distinct singlets for cis/trans methyl groups.[2][3] Integration ratio gives the K_eq.[2]
4.2 HPLC Purity Method

System: Reverse Phase C18 Mobile Phase A: 0.1% TFA in Water (Suppresses ionization of COOH, improving retention).[2][3] Mobile Phase B: Acetonitrile.[2][3] Gradient: 5% B to 95% B over 15 min. Detection: UV @ 210 nm (Amide bond absorption).[2][3] Note: At low temperatures (e.g., 10°C), you may see "splitting" of the main peak.[3] Run column at 40°C to ensure rotamer coalescence into a single sharp peak.

Synthetic Context & Handling Workflow

This workflow outlines the purification and handling logic to ensure the material maintains the properties listed above.

HandlingWorkflow cluster_QC Quality Control Loop QC QC: 1H NMR (DMSO, 80°C) Check for solvent entrapment Recryst Recrystallization (EtOAc / Hexane or Et2O) QC->Recryst Fail (<98%) Storage Storage (Desiccated, < -20°C) QC->Storage Pass Raw Crude Synthesis Product (Often contains inorganic salts) Extract Acidic Extraction (pH 2, DCM or EtOAc) Raw->Extract Remove salts Dry Drying (Na2SO4) & Concentration Extract->Dry Remove water Dry->Recryst Purify isomers Recryst->QC Validate

Figure 2: Purification and QC workflow. Note the critical acidic extraction step to protonate the carboxylate for organic solubility.

5.1 Storage & Stability[2][3]
  • Hydrolysis Risk: The N-acetyl group is relatively stable, but prolonged exposure to strong acids or bases will cleave the amide, reverting to pipecolic acid.[3]

  • Racemization: Avoid heating >100°C in basic conditions. The

    
    -proton is acidic (adjacent to both an amide and a carboxylate), making the C2 center prone to epimerization.[2]
    
References
  • PubChem. 1-Acetylpiperidine-2-carboxylic acid (Compound).[1][2] National Library of Medicine.[2][3][5] Accessed Oct 2023.[2][3] Link[1][2]

  • ChemicalBook. (S)-1-Boc-piperidine-2-carboxylic acid Properties. (Used for comparative melting point and rotameric data of N-acylated pipecolic acids).[1][2] Link

  • Beilstein J. Org.[2][3] Chem. A versatile route towards 6-arylpipecolic acids.[1][2] (Detailed NMR analysis of pipecolic acid amide rotamers). Link[1][2]

  • Sigma-Aldrich. 1-Acetylpiperidine-4-carboxylic acid Product Sheet. (Reference for structural isomer comparison and safety data). Link

  • ResearchGate. Conformational Analysis of Trans and CIS Isomers of N-Acyl Piperidines. (Theoretical grounding for rotameric equilibrium). Link

Sources

Technical Guide: Stereochemistry and Conformational Dynamics of N-Acetylpipecolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetylpipecolic acid (Ac-Pip-OH) represents a critical structural scaffold in medicinal chemistry, serving as a homolog to proline with distinct steric and electronic properties. Its significance lies in the cis/trans isomerization of the tertiary amide bond, a dynamic equilibrium that dictates the bioactivity of immunosuppressants like FK506 (Tacrolimus) and Rapamycin . This guide provides a rigorous analysis of the stereochemical, thermodynamic, and analytical parameters of N-acetylpipecolic acid, designed for researchers optimizing peptidomimetics and macrocyclic drugs.

Stereochemical Fundamentals

Chirality and Ring Topology

N-Acetylpipecolic acid (1-acetylpiperidine-2-carboxylic acid) possesses a single chiral center at C2. While the L-enantiomer (


-configuration) is the prevalent pharmacophore in natural products, the D-enantiomer is increasingly utilized in stabilizing 

-turn mimetics.

Unlike the rigid pyrrolidine ring of proline, the six-membered piperidine ring of pipecolic acid introduces additional conformational degrees of freedom. The ring predominantly adopts a chair conformation , but the energy barrier to a twist-boat form is lower than in carbocyclic cyclohexane due to the


 hybridization of the amide nitrogen.
The Amide Rotamerism (Cis/Trans Equilibrium)

The defining stereochemical feature of N-acetylpipecolic acid is the restricted rotation around the N–C(O) amide bond. Unlike secondary amides which exist almost exclusively in the trans (


) form, N-acetylpipecolic acid exists as a measurable equilibrium of cis (

) and trans (

) rotamers in solution.
  • Trans Rotamer (

    
    ):  The acetyl methyl group is trans to the C2-carboxylate. Generally favored due to reduced steric clash between the acetyl oxygen and the C2 substituent.
    
  • Cis Rotamer (

    
    ):  The acetyl methyl group is cis to the C2-carboxylate.
    

Key Driver: The equilibrium is governed by the interplay of allylic strain (


 strain) and the 

interaction
. In the trans isomer, the nucleophilic attack angle of the amide oxygen onto the carbonyl carbon is geometrically less favorable than in the cis form, but steric repulsion between the N-acetyl methyl and the C6 axial proton destabilizes the cis form.

CisTransEquilibrium Trans Trans Rotamer (Z) (Major Conformer) TS Transition State (Twisted Amide) Trans->TS  ΔG‡ ≈ 85 kJ/mol   Cis Cis Rotamer (E) (Minor Conformer) Trans->Cis  Keq ≈ 3.5 (Solvent Dependent)   TS->Cis

Figure 1: Thermodynamic equilibrium between Cis and Trans rotamers. The high energy barrier allows for distinct NMR signals on the chemical shift timescale.

Thermodynamic & Kinetic Profile[1]

The conformational landscape of N-acetylpipecolic acid is distinct from proline due to the increased steric bulk of the methylene group at C6.

Energetic Parameters
ParameterValue (Approx.)Context
Cis/Trans Ratio (

)
~1:3 to 1:4In

or

at 298 K.
Rotational Barrier (

)
84 – 89 kJ/molHigh barrier allows isolation of rotamers at low temp.
Free Energy Difference (

)
3 – 5 kJ/molTrans is thermodynamically more stable.
Entropy (

)
Near ZeroTransition state is highly ordered.
Solvent Effects

The equilibrium is solvent-dependent. Polar protic solvents (e.g., water, methanol) stabilize the cis rotamer more effectively than non-polar solvents (e.g., chloroform) due to differential solvation of the amide dipole. The dipole moment of the cis isomer is generally higher, leading to a shift in


 toward the cis form in high-dielectric media.

Analytical Characterization (NMR)[1][2]

Due to the slow rotation on the NMR timescale, N-acetylpipecolic acid presents two distinct sets of signals at room temperature. This self-validating feature allows for precise quantification of the rotameric ratio.

Diagnostic NMR Shifts

The carbon chemical shifts are the most reliable indicator of conformation. The "Proline Effect" (upfield shift of


 and 

carbons in the cis isomer) applies analogously to the pipecolic system.
Carbon PositionTrans (

, ppm)
Cis (

, ppm)

(

)
Diagnostic Value
C=O (Acetyl) ~169.5~170.2+0.7Low
C2 (

-CH)
~52.5~58.0+5.5High (Downfield shift in Cis)
C6 (

-CH

)
~42.0~40.5-1.5Medium
CH

(Acetyl)
~21.5~21.0-0.5Low

Note: Values are representative for N-acetylpipecolic acid methyl ester in


. Exact shifts vary by solvent.
Protocol: Determining via NMR
  • Sample Prep: Dissolve 10 mg of N-acetylpipecolic acid in 600

    
    L of 
    
    
    
    or
    
    
    .
  • Acquisition: Acquire a standard 1H spectrum (min 16 scans, d1 > 5s to ensure full relaxation).

  • Analysis: Focus on the

    
    -proton (H2) .
    
    • Trans H2: Appears as a doublet of doublets (or broad doublet) around 5.2 ppm (in

      
      ).
      
    • Cis H2: Appears upfield, typically around 4.5 - 4.8 ppm.

  • Calculation: Integrate the H2 signals.

    
    .
    

Synthesis & Resolution

To obtain enantiopure N-acetylpipecolic acid for drug development, a Catalytic Dynamic Resolution (CDR) approach is superior to classical resolution due to higher yields and atom economy.

Protocol: Lithiation/Substitution (CDR)

This method utilizes the lability of the C2 proton in N-Boc-piperidine to establish a dynamic equilibrium, followed by enantioselective trapping.

  • Precursor: Start with N-Boc-piperidine.

  • Lithiation: Treat with

    
    -BuLi and a chiral diamine ligand (e.g., sparteine surrogate) at -78°C in 
    
    
    
    .
  • Dynamic Equilibrium: The lithiated species undergoes rapid inversion at the metalated carbon. The chiral ligand stabilizes one diastereomeric lithio-complex.

  • Electrophile Trapping: Quench with

    
     (gas) to yield N-Boc-pipecolic acid.
    
  • Deprotection/Acetylation:

    • Remove Boc (TFA/DCM).

    • Acetylate (

      
      , Pyridine).
      

SynthesisWorkflow Start N-Boc-Piperidine Lithiation Step 1: Lithiation (s-BuLi, Chiral Ligand, -78°C) Start->Lithiation Equilibrium Dynamic Kinetic Resolution (Li-Complex Racemization) Lithiation->Equilibrium Trap Step 2: Electrophilic Trap (CO2 bubbling) Equilibrium->Trap Selective Reaction Product Enantiopure N-Boc-Pipecolic Acid (>98% ee) Trap->Product Final N-Acetylpipecolic Acid Product->Final 1. TFA 2. Ac2O

Figure 2: Catalytic Dynamic Resolution workflow for generating enantiopure pipecolic acid scaffolds.

Applications in Drug Design: The FKBP Connection

N-Acetylpipecolic acid is not merely a passive scaffold; it is a bioisostere for the "twisted amide" motif found in potent immunosuppressants.

FKBP12 Binding Mechanism

The immunophilin FKBP12 (FK506 Binding Protein) acts as a cis-trans peptidyl-prolyl isomerase (PPIase).[1] It binds natural products like FK506 and Rapamycin, which contain a pipecolic acid moiety.

  • Mechanism: The pipecolic acid residue in these drugs serves as a "transition state mimic."

  • Binding Pocket: The hydrophobic pocket of FKBP12 (composed of Tyr26, Phe46, Trp59) specifically recognizes the pipecolic ring.

  • Twisted Amide: The enzyme preferentially binds the amide bond in a twisted conformation (orthogonal to the planar ground state), catalyzing the rotation. N-acetylpipecolic acid derivatives that are sterically constrained to mimic this twisted state exhibit nanomolar affinity.

Peptidomimetics

Incorporating N-acetylpipecolic acid into peptide backbones induces


-turns .
  • Type I

    
    -turn:  Often stabilized by L-Pip.
    
  • Type II'

    
    -turn:  Often stabilized by D-Pip (heterochiral sequence).
    
  • Constraint: The 6-membered ring imposes a fixed

    
     dihedral angle (~ -60°), reducing the entropic penalty of binding to receptors compared to linear amino acids.
    

References

  • Crystal Structure Analysis of N-acetylated Proline and Ring Size Analogs. Schnitzer, T., Trapp, N.[2] (2022).[3] ETH Research Collection. [Link]

  • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Coldham, I., et al. (2010). Journal of the American Chemical Society. [Link]

  • Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy. Sanz, M. E., et al. (2019). Physical Chemistry Chemical Physics. [Link]

  • Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Raulfs, C. F., et al. (2016).[4][5] Journal of the American Society for Mass Spectrometry. [Link]

  • Targeted Covalent Inhibition of Plasmodium FK506 Binding Protein 35. Amato, V. S., et al.[6] (2023).[7] ACS Infectious Diseases. [Link]

Sources

Spectroscopic data for 1-Acetylpiperidine-2-carboxylic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Conformational Dynamics and Structural Validation

Executive Summary & Structural Dynamics[1]

1-Acetylpiperidine-2-carboxylic acid (N-Acetylpipecolic acid) acts as a critical peptidomimetic scaffold, often serving as a proline analogue in drug discovery, particularly in the design of FKBP12 ligands and rapamycin mimics.

Unlike simple amides, this compound presents a unique analytical challenge: restricted rotation around the tertiary amide bond (


) . This results in the presence of two distinct conformers (rotamers) in solution—cis (

) and trans (

)—which interconvert slowly on the NMR timescale.

Critical Directive for Researchers: Do not interpret the "doubling" of NMR signals as sample impurity. It is an intrinsic physical property of the molecule arising from the high energy barrier (


 kcal/mol) of the amide bond rotation.
Conformational Equilibrium Diagram

The following diagram illustrates the equilibrium between the cis and trans rotamers, driven by steric strain (


 strain) between the acetyl methyl group and the C2-carboxylic acid moiety.

RotamerEquilibrium Figure 1: Rotameric equilibrium of N-Acetylpipecolic acid. The ratio varies by solvent polarity (e.g., ~3:1 in CDCl3). Trans Trans Rotamer (Major) (Acetyl O trans to C2-H) Equilibrium K_eq (Solvent Dependent) Trans->Equilibrium Slow Exchange (NMR Timescale) Cis Cis Rotamer (Minor) (Acetyl O cis to C2-H) Equilibrium->Cis

[2]

Nuclear Magnetic Resonance (NMR) Profiling[3]

The NMR spectrum of N-acetylpipecolic acid is characterized by dual signal sets. The ratio of these sets depends heavily on the solvent. In non-polar solvents like


, the equilibrium shifts to minimize the dipole moment and steric clash, typically favoring the rotamer where the acetyl oxygen is trans to the bulky C2-carboxylic acid group.
Experimental Protocol: Self-Validating NMR
  • Solvent Choice: Use DMSO-

    
      for clear resolution of the carboxylic acid proton (12.0+ ppm). Use CDCl
    
    
    
    for better separation of the ring methylene protons.
  • Concentration: Prepare at

    
     10 mg/mL to ensure minor rotamer signals are distinguishable from baseline noise.[1]
    
  • Validation Step: If "impurity" peaks are suspected, perform a Variable Temperature (VT) NMR experiment.[1] Heating the sample to 60-80°C will cause the distinct rotamer signals to coalesce into single, broad peaks, confirming they are conformers of the same molecule.

H NMR Data (500 MHz, CDCl )

Note: Chemical shifts (


) are reported in ppm. Integration values are normalized to the major rotamer.
PositionProton TypeMajor Rotamer (

)
Minor Rotamer (

)
MultiplicityDiagnostic Note
-COOH Acid Hydroxyl10.5 - 11.810.5 - 11.8Broad SingletHighly concentration/pH dependent.
H-2

-Methine
5.24 4.55 Broad DoubletKey diagnostic peak. Downfield shift due to N-acylation.
H-6

-Methylene
3.65 - 3.803.40 - 3.55MultipletDeshielded by adjacent Nitrogen.
-COCH

Acetyl Methyl2.15 2.08 SingletDistinct singlets confirm acetylation.
H-3

-Methylene
2.25 - 2.351.70 - 1.80MultipletSignificant shift difference between rotamers.
H-4, H-5 Ring Methylenes1.40 - 1.751.40 - 1.75MultipletOverlapping region ("hump").
C NMR Data (125 MHz, CDCl )

The carbonyl region provides the most definitive proof of structure, showing two distinct amide signals and two acid signals.

Carbon TypeMajor Rotamer (

)
Minor Rotamer (

)
Assignment Logic
C=O (Acid) 176.2175.8Carboxylic acid carbonyl.
C=O (Amide) 171.5170.8Acetyl carbonyl.
C-2 52.456.8

-carbon (Chiral center).
C-6 44.140.5

-carbon (Next to N).
-CH

21.520.9Acetyl methyl group.
C-3, C-4, C-5 19.0 - 28.019.0 - 28.0Remaining ring carbons.

Vibrational Spectroscopy (FT-IR)[3]

Infrared spectroscopy is essential for confirming the oxidation state of the carbonyls and the integrity of the carboxylic acid.

Methodology: Thin film (neat) on NaCl plates or KBr pellet.

Key Absorption Bands[4][5][6]
Wavenumber (cm

)
IntensityFunctional GroupVibrational Mode
2500 - 3300 Broad, StrongCarboxylic AcidO-H stretch (H-bonded dimer). "Bearded" appearance.[1]
1715 - 1740 StrongCarboxylic AcidC=O stretch.[2]
1610 - 1645 StrongTertiary AmideC=O stretch (Amide I band). Lower freq due to resonance.[1]
1420 - 1450 MediumAlkaneC-H bending (scissoring) of the piperidine ring.
1240 - 1260 MediumC-N / C-OMixed stretching modes.

Scientist's Insight: The separation between the Acid C=O (~1725) and Amide C=O (~1625) is a critical purity check. If you see a single broad band centered at 1680, your sample may be wet or the acid may be forming a salt.[1]

Mass Spectrometry (MS)[7][8][9][10]

Mass spectrometry provides molecular weight confirmation.[1][3] Electrospray Ionization (ESI) is preferred over Electron Impact (EI) for this polar molecule to avoid excessive fragmentation before detection.

  • Formula:

    
    
    
  • Exact Mass: 171.0895[1]

  • Ionization Mode: Positive ESI (

    
    ) or Negative ESI (
    
    
    
    ).
Fragmentation Pattern (ESI+)
m/z (Observed)Ion IdentityFragment Structure / Loss
172.1

Parent Molecular Ion.
154.1

Loss of water (typical for carboxylic acids).
130.1

Loss of Ketene (

, 42 Da) from the acetyl group.[4]
126.1

Loss of Formic acid equivalent (Decarboxylation).
84.1

Piperidine ring fragment (Loss of Acetyl + Carboxyl).

Synthesis & Purification Workflow

To obtain the high-fidelity spectra described above, the compound must be synthesized using a Schotten-Baumann protocol that strictly controls pH to prevent hydrolysis or racemization.

Workflow Diagram

SynthesisWorkflow Figure 2: Synthesis and isolation workflow for N-Acetylpipecolic acid. Start Start: L-Pipecolic Acid (or Racemic) Step1 Acetylation Ac2O / NaOH (2M) 0°C -> RT, pH > 10 Start->Step1 Acylation Step2 Acidification Conc. HCl to pH 1-2 (Precipitates product/oil) Step1->Step2 Quench Step3 Extraction DCM or EtOAc (3x) Wash with Brine Step2->Step3 Isolation Step4 Purification Recrystallization (EtOAc/Hex) or Column (MeOH/DCM) Step3->Step4 Clean-up Analysis Spectroscopic Analysis (NMR, IR, MS) Step4->Analysis Validation

Protocol Highlights
  • pH Control: During the addition of acetic anhydride (

    
    ), the pH must be maintained above 10 using NaOH. If the pH drops, the amine becomes protonated and unreactive.
    
  • Workup: The product is water-soluble at neutral pH. You must acidify to pH 1-2 to protonate the carboxylic acid, driving it into the organic layer (DCM or Ethyl Acetate) during extraction.

  • Drying: Use

    
     rather than 
    
    
    
    for better recovery of polar acids.

References

  • Macmillan Group (Princeton University).

    
    H NMR rotamer data for N-acetylpipecolic acid derivatives).
    
    
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Standard reference for IR and MS data of piperidine derivatives).

  • Beilstein Journal of Organic Chemistry. Synthesis and NMR studies of malonyl-linked glycoconjugates. (Discussion on cis/trans rotamer barriers in N-acetylated amino acids).

  • PubChem. Pipecolic Acid Compound Summary. (Base structure and metabolic data).

Sources

1-Acetylpiperidine-2-Carboxylic Acid: Metabolic Signatures and Structural Utility

[1]

Executive Summary

1-Acetylpiperidine-2-carboxylic acid (commonly referred to as N-acetylpipecolic acid ) represents a critical intersection between mammalian lysine catabolism and medicinal chemistry.[1] Biologically, it serves as a downstream metabolite of pipecolic acid, often functioning as a detoxification or excretion conjugate in the lysine degradation pathway. Chemically, it is a homolog of N-acetylproline, distinguished by a six-membered piperidine ring that imparts unique conformational constraints.[1]

This technical guide analyzes the compound’s dual role: first, as a biochemical marker potentially relevant to peroxisomal and metabolic disorders (e.g., Zellweger syndrome, Pyridoxine-Dependent Epilepsy); and second, as a high-value scaffold in peptidomimetic drug design, particularly for FKBP12 ligands and conformationally restricted peptide analogs.

Part 1: Chemical Biology & Structural Dynamics[1]

Structural Properties and Homology

1-Acetylpiperidine-2-carboxylic acid is the N-acetylated derivative of pipecolic acid (piperidine-2-carboxylic acid).[1] It shares significant structural homology with proline but possesses a six-membered ring, which alters its ring pucker and amide bond isomerization energetics.[1]

FeatureN-Acetylproline (5-membered)N-Acetylpipecolic Acid (6-membered)
Ring Structure PyrrolidinePiperidine
Conformational Flexibility Rigid (Envelope pucker)Semi-rigid (Chair/Twist-boat)
Cis/Trans Amide Ratio Trans-favored (typically)Significant Cis population
Steric Bulk ModerateHigh (due to extra methylene)
Cis-Trans Isomerization (Rotamers)

A defining biochemical feature of N-acetylpipecolic acid is the slow isomerization of the N-acetyl amide bond.[1] Unlike primary amide bonds, the tertiary amide formed by acetylation lacks a hydrogen donor, leading to a population equilibrium between cis (E) and trans (Z) rotamers.

  • Significance in Peptidomimetics: The six-membered ring imposes steric clashes that can stabilize the cis conformer more effectively than in proline analogs.[1] This property is exploited in designing "turn" structures in synthetic peptides and in binding to immunophilins like FKBP12, which possess PPIase (peptidyl-prolyl cis-trans isomerase) activity capable of recognizing pipecolyl moieties.[1]

IsomerizationTransTrans-Rotamer(Z-isomer)Lower Steric ClashTransitionTransition State(Rotation ~18-20 kcal/mol)Trans->TransitionCisCis-Rotamer(E-isomer)Turn InducingCis->TransitionTransition->TransTransition->CisSlow Exchange(NMR timescale)

Figure 1: Thermodynamic equilibrium between cis and trans rotamers of N-acetylpipecolic acid. The barrier to rotation allows distinct observation of conformers via NMR.

Part 2: Biochemical Context & Metabolism[1][2]

The Lysine-Pipecolic Acid Pathway

In mammals, L-lysine is degraded via two main pathways: the saccharopine pathway (liver) and the pipecolic acid pathway (brain/peroxisomes).[1] 1-Acetylpiperidine-2-carboxylic acid arises as a downstream metabolite in the latter.[1]

  • L-Lysine is converted to L-Pipecolic Acid .[1][2]

  • L-Pipecolic Acid is typically oxidized by L-pipecolate oxidase (L-PipOx) to

    
    -aminoadipic semialdehyde (
    
    
    -AASA)
    .[1]
  • Metabolic Deviation: Under conditions of excess pipecolic acid (e.g., L-PipOx deficiency in Zellweger syndrome) or via non-specific N-acetylation mechanisms (likely involving N-acetyltransferase enzymes such as NAT8 or similar acyltransferases), pipecolic acid can be converted to N-Acetylpipecolic acid .[1]

Diagnostic Utility vs. Pipecolic Acid

While pipecolic acid is a primary diagnostic marker for peroxisomal biogenesis disorders (PBDs) and pyridoxine-dependent epilepsy (ALDH7A1 deficiency), N-acetylpipecolic acid serves as a secondary metabolite.[1]

  • Urine Biomarker: N-acetylation increases water solubility and facilitates urinary excretion.[1] Elevated levels of N-acetylpipecolic acid in urine often correlate with hyperpipecolic acidemia.[1]

  • Differentiation: It is crucial to differentiate the acetylated form from the free acid during LC-MS analysis, as their fragmentation patterns differ, but they may co-elute in generic amino acid methods.

LysineMetabolismLysineL-LysinePipecolicL-Pipecolic Acid(Neuroactive Intermediate)Lysine->Pipecolic Deamination &CyclizationAASAalpha-AminoadipicSemialdehydePipecolic->AASA L-Pipecolate Oxidase(Peroxisome)N_Acetyl1-Acetylpiperidine-2-carboxylic acid(Excretion Product)Pipecolic->N_Acetyl N-Acetyltransferase(Detoxification)

Figure 2: Metabolic positioning of 1-acetylpiperidine-2-carboxylic acid within the lysine catabolism pathway.[1] The N-acetylation serves as a diversion from the oxidative pathway.[1]

Part 3: Experimental Protocols

Chemical Synthesis of (S)-1-Acetylpiperidine-2-carboxylic acid

For research applications requiring high-purity standards or starting materials for peptidomimetics.[1]

Reagents:

  • L-Pipecolic acid (CAS: 3105-95-1)[1]

  • Acetic Anhydride (

    
    ) or Acetyl Chloride
    
  • Triethylamine (

    
    ) or Pyridine
    
  • Dichloromethane (DCM)

Protocol (Self-Validating):

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of L-pipecolic acid in dry DCM (10 mL). Add 2.5 eq of triethylamine. Checkpoint: Solution should be clear; if pipecolic acid is zwitterionic and insoluble, use a catalytic amount of DMAP or switch solvent to DMF.

  • Acetylation: Cool the mixture to 0°C. Dropwise add 1.2 eq of Acetyl Chloride.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Validation: Monitor by TLC (System: MeOH/DCM 1:9). Stain with Ninhydrin. The starting material (free amine) will stain purple/red; the product (amide) will not stain or stain very faintly.

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine/TEA) and then Brine.

  • Purification: Dry over

    
    , filter, and concentrate. If necessary, recrystallize from EtOAc/Hexane.
    
  • Characterization:

    • ESI-MS: Expected

      
      .[1]
      
    • 1H-NMR (CDCl3): Look for rotameric splitting of the acetyl methyl singlet (approx.[1] 2.1 ppm) and the

      
      -proton (approx.[1] 4.5–5.2 ppm).
      
LC-MS/MS Analytical Detection in Urine

Used for metabolic profiling or confirming synthesis yield.[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min)% BFlow Rate (mL/min)Phase
0.0020.4Equilibration
1.0020.4Load
5.00950.4Elution
7.00950.4Wash
7.1020.4Re-equilibration

MRM Transitions (Positive Mode):

  • Precursor: 172.1 m/z (

    
    )
    
  • Quantifier Ion: 84.1 m/z (Loss of carboxylic acid and acetyl group, piperidine ring fragment).

  • Qualifier Ion: 126.1 m/z (Loss of carboxyl group).

Part 4: Applications in Drug Discovery[1]

FKBP12 Inhibition and Rapamycin Analogs

The 1-acetylpiperidine-2-carboxylic acid motif mimics the L-proline residue found in the binding domain of FK506 (Tacrolimus) and Rapamycin.[1]

  • Mechanism: FKBP12 (FK506-binding protein) is a rotamase enzyme.[1] It binds proline-containing ligands.[1] The larger piperidine ring of the pipecolyl derivative fills the hydrophobic pocket of FKBP12 differently than proline, often enhancing binding affinity or altering specificity.

  • Design Strategy: Replacing the proline in a peptidomimetic with N-acetylpipecolic acid locks the conformation more rigidly, potentially increasing the metabolic stability of the drug candidate against proteolysis.

Proline Isosteres

In medicinal chemistry, replacing a proline residue with N-acetylpipecolic acid is a standard "proline scan" modification.[1]

  • Effect: It restricts the

    
     and 
    
    
    dihedral angles of the peptide backbone.
  • Outcome: If biological activity is retained or enhanced, it confirms the bioactive conformation requires a specific turn geometry (often Type VI

    
    -turn).
    

References

  • Metabolism of L-Lysine via Pipecolic Acid

    • Title: Conversion of Pipecolic Acid into Lysine in Penicillium chrysogenum Requires Pipecol
    • Source: N
    • URL:[Link]

  • Structural Analysis of Pipecolic Acid Derivatives

    • Title: A versatile route towards 6-arylpipecolic acids (Conformational Analysis).[1]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Biomarker Context (Pipecolic Acid)

    • Title: Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency.[1][3][4]

    • Source: Journal of Inherited Metabolic Disease.
    • URL:[Link]

  • Conformational Dynamics of Pipecolyl Amides

    • Title: Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium.[5]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Chemical Properties & Identifiers

    • Title: (2S)-1-acetylpiperidine-2-carboxylic acid (CHEBI:40797).[1][6]

    • Source: EMBL-EBI.[1]

    • URL:[Link]

Methodological & Application

Application Notes and Protocols: A Guide to the Incorporation of N-acetylpipecolic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidomimetic Toolbox with N-acetylpipecolic Acid

In the landscape of drug discovery and development, the quest for novel peptide-based therapeutics with enhanced stability, conformational rigidity, and biological activity is perpetual. Non-canonical amino acids are invaluable tools in this endeavor, offering a means to modulate the physicochemical properties of peptides.[1][2] Among these, N-acetylpipecolic acid, a cyclic N-substituted amino acid, presents a unique structural motif. Its six-membered ring, compared to the five-membered ring of proline, imparts distinct conformational constraints on the peptide backbone.[3][4] The N-acetylation further modifies its properties, potentially influencing solubility, proteolytic stability, and binding interactions.[5]

This comprehensive guide provides a detailed protocol for the incorporation of N-acetylpipecolic acid into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical considerations for successful synthesis, from the selection of coupling reagents to the final purification and analysis of the target peptide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of N-acetylpipecolic acid in their peptide design.

Understanding the Chemistry: The "Why" Behind the Protocol

The incorporation of N-substituted amino acids like N-acetylpipecolic acid presents unique challenges compared to standard proteinogenic amino acids. The secondary amine of the pipecolic acid ring is sterically hindered, which can lead to slower and less efficient coupling reactions.[3] Furthermore, the pre-existing N-acetyl group means that this residue is typically incorporated at the N-terminus of the peptide, or if incorporated internally, requires a specialized synthetic strategy.

The protocol outlined below focuses on the most straightforward and common approach: incorporating N-acetylpipecolic acid as the final residue, followed by N-terminal capping with an acetyl group. This method circumvents the need for a temporary protecting group on the acetylated nitrogen.

A key structural consideration when incorporating pipecolic acid is its influence on the cis-trans isomerization of the preceding peptide bond. Studies have shown that pipecolic acid can significantly increase the population of the cis conformer compared to proline.[1][2] This has profound implications for the three-dimensional structure of the peptide and its subsequent biological activity.

Visualizing the Workflow: From Resin to Purified Peptide

The following diagram illustrates the overall workflow for the solid-phase synthesis of a peptide incorporating N-acetylpipecolic acid at the N-terminus.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing Amino_Acid_Coupling->Washing Repeat Repeat Steps 2-4 for each amino acid Washing->Repeat Repeat->Fmoc_Deprotection Next cycle Pip_Coupling 5. Pipecolic Acid Coupling Repeat->Pip_Coupling Final amino acid Acetylation 6. N-terminal Acetylation Pip_Coupling->Acetylation Cleavage 7. Cleavage & Deprotection Acetylation->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (MS, HPLC) Purification->Analysis Final_Peptide Lyophilized Peptide Analysis->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for N-acetylpipecolic acid incorporation.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier Example Notes
Resin Fmoc-Rink Amide MBHA resinSigma-Aldrich, NovabiochemFor C-terminal amide peptides.
2-Chlorotrityl chloride resinSigma-Aldrich, NovabiochemFor C-terminal acid peptides.
Amino Acids Fmoc-protected L-amino acidsSigma-Aldrich, BachemStandard protected amino acids.
(S)-N-Fmoc-piperidine-2-carboxylic acidSigma-Aldrich (Cat# 706434)Commercially available.
Coupling Reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)ChemPep, Sigma-AldrichRecommended for hindered couplings.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)ChemPep, Sigma-AldrichA common and effective coupling reagent.
DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichBase for coupling reactions.
Deprotection Reagent PiperidineSigma-AldrichFor Fmoc group removal.
Solvents DMF (N,N-Dimethylformamide), peptide synthesis gradeFisher ScientificPrimary solvent for SPPS.
DCM (Dichloromethane)Fisher ScientificUsed for resin swelling and washing.
Acetonitrile (ACN), HPLC gradeFisher ScientificFor HPLC purification.
Cleavage Reagents TFA (Trifluoroacetic acid)Sigma-AldrichFor cleavage from resin and side-chain deprotection.
TIS (Triisopropylsilane)Sigma-AldrichScavenger to prevent side reactions.
Water, deionized---Component of cleavage cocktail.
N-terminal Acetylation Acetic anhydrideSigma-AldrichFor capping the N-terminus.
Purification & Analysis C18 Reverse-phase HPLC columnWaters, AgilentFor peptide purification.
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)---For molecular weight confirmation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis of a peptide with N-acetylpipecolic acid at the N-terminus on a 0.1 mmol scale using Fmoc chemistry.

1. Resin Swelling:

  • Place 0.1 mmol of the chosen resin in a fritted syringe or a manual peptide synthesis vessel.

  • Add 5 mL of DCM and allow the resin to swell for 30 minutes with occasional agitation.

  • Drain the DCM and wash the resin three times with 5 mL of DMF.

2. First Amino Acid Coupling (if applicable):

  • If starting a new synthesis, couple the first Fmoc-protected amino acid to the resin according to standard protocols for the chosen resin type.

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HATU in 2 mL of DMF.

    • Add 8 equivalents of DIPEA and vortex for 1 minute to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For sterically hindered amino acids, the coupling time may need to be extended.

    • To monitor the completion of the coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat the deprotection and coupling cycles for each amino acid in the sequence.

4. Coupling of Fmoc-Pipecolic Acid:

  • Follow the same coupling procedure as in step 3, using (S)-N-Fmoc-piperidine-2-carboxylic acid. Due to the steric hindrance of this secondary amino acid, a longer coupling time (e.g., 4 hours or overnight) and the use of a potent coupling reagent like HATU are strongly recommended.[6] A double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction.

5. N-terminal Acetylation:

  • After the final Fmoc deprotection of the pipecolic acid residue, wash the resin with DMF (3 x 5 mL).

  • Prepare a solution of 10% acetic anhydride and 1% DIPEA in DMF.

  • Add 5 mL of this solution to the resin and agitate for 30 minutes.[7]

  • Drain the solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally with methanol (3 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Deprotection

This step releases the peptide from the solid support and removes the side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

  • In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS. For a 0.1 mmol synthesis, 5 mL of the cocktail is typically sufficient.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.

  • Agitate at room temperature for 2-3 hours.

  • Filter the solution to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

3. Peptide Precipitation:

  • Slowly add the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Place the tube in a freezer at -20°C for 30 minutes to maximize precipitation.

4. Isolation of Crude Peptide:

  • Centrifuge the tube at 3000 rpm for 10 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant again.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

Protocol 3: Peptide Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[5]

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile/water with 0.1% TFA.

2. HPLC Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient would be from 5% to 95% B over 30-60 minutes, but this should be optimized for each peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.

  • Pool the fractions containing the pure peptide.

4. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Protocol 4: Quality Control and Analysis

1. Mass Spectrometry:

  • Determine the molecular weight of the purified peptide using MALDI-TOF or ESI-MS to confirm that the correct peptide has been synthesized.

2. Analytical RP-HPLC:

  • Assess the purity of the final product by injecting a small amount onto an analytical RP-HPLC column and integrating the peak area. Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low Coupling Efficiency (especially for pipecolic acid) Steric hindrance of the secondary amine.Use a more potent coupling reagent like HATU.[6] Increase coupling time (e.g., double coupling or overnight reaction).
Aggregation of the growing peptide chain.Use a lower substitution resin or a swelling resin like TentaGel.
Incomplete Deprotection Inefficient removal of the Fmoc group.Ensure fresh 20% piperidine in DMF is used. Extend deprotection time if necessary.
Side Reactions during Cleavage Scavenger-sensitive residues (e.g., Trp, Met, Cys) are present.Use an appropriate scavenger cocktail (e.g., with ethanedithiol for Cys).
Poor Peptide Purity after Synthesis Incomplete coupling or deprotection at various steps.Carefully monitor each step using a Kaiser test. Optimize coupling and deprotection times.
Multiple Peaks in HPLC of Purified Peptide Cis-trans isomers of the pipecolic acid peptide bond.This is an inherent property. The peaks should have the same mass. It may be possible to separate the isomers with optimized HPLC conditions.

Conclusion and Future Perspectives

The successful incorporation of N-acetylpipecolic acid into peptides opens up new avenues for designing peptidomimetics with tailored properties. The protocol detailed in this guide provides a robust framework for researchers to synthesize these novel molecules. The inherent conformational preferences of pipecolic acid, particularly its propensity to induce cis peptide bonds, should be a key consideration in the design process, as this can significantly impact the overall structure and function of the peptide.[1][2] As our understanding of the structure-activity relationships of non-canonical amino acids grows, so too will the potential for developing next-generation peptide therapeutics with enhanced efficacy and drug-like properties.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Pal, D., & Chakrabarti, P. (2001). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 66(22), 7334-7342. [Link]

  • Shankar, S. R., et al. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. ResearchGate. [Link]

  • Ricci, L., et al. (2014). Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand. Chemistry, 20(35), 11065-11074. [Link]

  • Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 64(6), 1993-2002. [Link]

  • Coin, I., et al. (2007). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Nature Protocols, 2(12), 3247-3256. [Link]

  • Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 176(4), 2862-2875. [Link]

  • Ambler, C. A., et al. (2016). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 45(18), 5073-5095. [Link]

  • Li, X., & Li, P. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6), e00632-22. [Link]

  • DesSoy, T. A., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Science, 12(35), 11756-11761. [Link]

  • Habibi, N., et al. (2018). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules, 19(11), 4279-4289. [Link]

  • Di Gioia, M. L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7561. [Link]

  • ResearchGate. (n.d.). Biosynthesis of pipecolic acid and N-hydroxy pipecolic acid, adapted... ResearchGate. [Link]

Sources

Application Note: Enzymatic Resolution of Piperidine-2-Carboxylic Acid Derivatives

[1][2][3][4][5][6]

Executive Summary

Piperidine-2-carboxylic acid (pipecolic acid) is a critical chiral pharmacophore found in local anesthetics (Levobupivacaine, Ropivacaine), immunosuppressants (Rapamycin), and antibiotics (Moxifloxacin). While chemical resolution via diastereomeric crystallization (e.g., using tartaric acid) is the traditional industrial standard, it is often yield-limited (max 50%) and labor-intensive.

This guide details the enzymatic kinetic resolution (KR) of pipecolic acid derivatives using lipases. Biocatalysis offers superior enantioselectivity (

Hydrolytic Kinetic Resolution (HKR)Irreversible Transesterification

Scientific Mechanism & Strategic Selection

The Challenge of Chiral Piperidines

The piperidine ring introduces steric constraints that can impede standard chemical catalysts. However, lipases such as Candida antarctica Lipase B (CAL-B) possess a binding pocket that accommodates the hydrophobic N-protected ring while excluding the "wrong" enantiomer based on the spatial arrangement of the ester group.

Mechanism of Action: Hydrolysis vs. Acylation

The choice between hydrolysis and acylation depends on the solubility of the substrate and the desired final product (acid vs. ester/alcohol).

  • Hydrolytic Kinetic Resolution (HKR): Uses an esterase/lipase in an aqueous buffer to hydrolyze one enantiomer of a racemic ester to the acid, leaving the other as the ester.

    • Pros: High enzyme activity, water as the nucleophile (green chemistry).

    • Cons: Product inhibition by the acid; pH control is critical.

  • Acylation (Transesterification): Uses a lipase in an organic solvent (e.g., MTBE, Toluene) with an acyl donor (e.g., vinyl acetate).

    • Pros: Easy separation (no pH stat needed), high solubility for hydrophobic N-protected substrates.

    • Cons: Slower kinetics in dry solvents.

Visualizing the Biocatalytic Pathway

Biocatalytic_PathwayRacemateRacemic N-Boc-Pipecolic Ester(Substrate)Enzyme_ComplexEnzyme-Substrate Complex(Tetrahedral Intermediate)Racemate->Enzyme_ComplexBindingHydrolysisHydrolysis (Aqueous)Nucleophile: H2OEnzyme_Complex->HydrolysisPath AAcylationAcylation (Organic)Nucleophile: Vinyl AcetateEnzyme_Complex->AcylationPath BProd_Acid(S)-N-Boc-Pipecolic Acid(Hydrolyzed)Hydrolysis->Prod_AcidFast ReactingProd_Ester(R)-N-Boc-Pipecolic Ester(Unreacted)Hydrolysis->Prod_EsterSlow ReactingProd_Acyl(R)-Acylated ProductAcylation->Prod_AcylFast ReactingProd_Alc(S)-Alcohol/AmineAcylation->Prod_AlcSlow Reacting

Caption: Kinetic resolution pathways for piperidine derivatives. Path A (Hydrolysis) is preferred for ester substrates; Path B (Acylation) is preferred for hydroxymethyl derivatives.

Detailed Protocols

Protocol 1: Hydrolytic Kinetic Resolution of N-Boc-Ethyl Pipecolate

Objective: Isolate (S)-N-Boc-pipecolic acid (precursor for Levobupivacaine) from racemic ethyl ester. Enzyme: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435). Rationale: N-Boc protection prevents inhibition of the lipase by the free amine and increases lipophilicity. CAL-B typically follows the Kazlauskas rule, hydrolyzing the (S)-ester faster in this cyclic system.

Reagents & Equipment[1][2]
  • Substrate: (RS)-1-tert-butyl 2-ethyl piperidine-1,2-dicarboxylate (N-Boc-ethyl pipecolate).

  • Enzyme: Novozym 435 (>5,000 PLU/g).

  • Solvent: Phosphate Buffer (100 mM, pH 7.5) / Acetone (9:1 v/v).

  • Equipment: pH-stat titrator (or manual titration setup), overhead stirrer.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10.0 g (approx. 39 mmol) of racemic N-Boc-ethyl pipecolate in 20 mL of acetone.

  • Buffer Setup: Add the substrate solution to 180 mL of 100 mM Potassium Phosphate buffer (pH 7.5) in a jacketed reaction vessel maintained at 30°C.

    • Note: The acetone acts as a co-solvent to improve substrate dispersion.

  • Enzyme Addition: Initiate the reaction by adding 500 mg (5% w/w relative to substrate) of Novozym 435.

  • Reaction & pH Control: Stir vigorously (500 rpm). As hydrolysis proceeds, pipecolic acid is released, dropping the pH.

    • Critical Step: Maintain pH at 7.5 constant by automatic addition of 1.0 M NaOH via a pH-stat.

  • Monitoring: Monitor conversion via HPLC (C18 column) or GC. Stop the reaction at exactly 50% conversion (approx. 24–48 hours).

    • Self-Validation: If conversion stalls <40%, check for product inhibition. Remove product via resin or add more buffer volume.

  • Work-up (Separation of Enantiomers):

    • Filter off the immobilized enzyme (can be washed and reused).

    • Adjust filtrate to pH 9.0 with NaOH.

    • Extraction 1 (Ester): Extract the unreacted (R)-ester with Ethyl Acetate (3 x 100 mL). The (S)-acid remains in the aqueous phase as the salt.

    • Extraction 2 (Acid): Acidify the aqueous phase to pH 2.5 with 2M HCl. Extract the (S)-N-Boc-pipecolic acid with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry organic layers over MgSO₄ and concentrate. Recrystallize the acid from hexane/EtOAc to upgrade ee to >99%.

Protocol 2: Resolution of cis-Dimethyl 1-Acetylpiperidine-2,3-dicarboxylate

Objective: Preparation of the (2S,3R)-diester, a key intermediate for Moxifloxacin .[3] Enzyme: Candida antarctica Lipase B (Free or Immobilized). Source Authority: Based on protocols optimized for Moxifloxacin synthesis (See Ref 1, 3).

Experimental Workflow
  • Substrate Loading: Prepare a 10% (w/v) emulsion of the racemic diester in 0.01 M Phosphate Buffer (pH 7.5). No co-solvent is required if vigorous stirring is applied.

  • Enzyme Loading: Add CAL-B (2000 U/g substrate).

  • Conditions: Incubate at 45°C.

  • Selectivity: CAL-B selectively hydrolyzes the (2R,3S)-isomer to the mono-ester/acid, leaving the desired (2S,3R)-diester intact.

  • Termination: Stop at 50-55% conversion (approx. 16 hours).

  • Isolation:

    • Extract the reaction mixture with Toluene. The desired (2S,3R)-diester partitions into Toluene.

    • The unwanted hydrolyzed product remains in the aqueous buffer.

  • Data Validation:

    • Yield: ~45% (Theoretical max 50%).

    • Enantiomeric Excess (ee): >99% for the recovered diester.[2][3][4][5]

Analytical Validation & Quality Control

To ensure the protocol is self-validating, the following analytical methods must be established before starting the batch.

ParameterMethodConditionsAcceptance Criteria
Conversion GC-FIDColumn: HP-5 or equivalent. Temp program: 100°C to 250°C.49–51% Conversion
Enantiomeric Excess (ee) Chiral HPLCColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane:iPrOH (90:10).>98% ee (after workup)
Chemical Purity HPLC-UVC18 Column, Acetonitrile/Water gradient.>98% Area

Troubleshooting Guide

Problem: Low Reaction Rate

  • Cause: Substrate insolubility or enzyme inactivation.

  • Solution: Increase co-solvent (Acetone or DMSO up to 15%). Ensure pH is not drifting (pH < 6 inactivates many lipases).

Problem: Low Enantioselectivity (E < 20)

  • Cause: Non-enzymatic background hydrolysis or temperature too high.

  • Solution: Lower temperature to 4°C–10°C. Ensure buffer pH is not >8.0 (promotes chemical hydrolysis). Switch from CAL-B to Aspergillus niger lipase.

Problem: Emulsion Formation during Workup

  • Cause: Amphiphilic nature of N-protected amino acids.

  • Solution: Add brine (saturated NaCl) to the aqueous phase or filter through a Celite pad before extraction.

Process Flow Diagram (Moxifloxacin Intermediate)

Process_FlowStartRacemic Substrate(cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate)ReactionEnzymatic Hydrolysis(CAL-B, pH 7.5, 45°C)Start->ReactionQuenchFiltration & Phase SeparationReaction->QuenchOrg_PhaseOrganic Phase (Toluene)Quench->Org_PhaseExtractionAq_PhaseAqueous PhaseQuench->Aq_PhaseProductProduct Isolation(2S,3R)-Diester(Moxifloxacin Precursor)Org_Phase->ProductEvaporationWasteHydrolyzed By-product(2R,3S)-MonoacidAq_Phase->Waste

Caption: Industrial workflow for the resolution of Moxifloxacin intermediate using CAL-B.

References

  • Enzymatic Resolution of cis-Dimethyl 1-Acetylpiperidine-2,3-dicarboxylate. Organic Process Research & Development. (2014). This paper details the CAL-B catalyzed resolution for Moxifloxacin intermediates.[6][7][3]

  • Kinetic Resolution of Pipecolic Acid Using Partially-Purified Lipase from Aspergillus niger. The Journal of Organic Chemistry. (1994). Foundational work on pipecolic acid resolution.[8]

  • Application Notes for the Synthesis and Chiral Separation of Levobupivacaine. BenchChem. Protocols for converting resolved pipecolic acid derivatives into Levobupivacaine.

  • Dynamic Kinetic Resolution of Piperidine Derivatives. Beilstein Journal of Organic Chemistry. Discusses the integration of racemization catalysts with lipases.

  • Lipase-catalyzed enantioselective hydrolysis of N-protected proline and pipecolic acid. Applied Microbiology and Biotechnology. (2013).[9][10] Comparison of different N-protecting groups on resolution efficiency.

Application Notes and Protocols for the Safe Handling and Storage of N-Acetylated Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated piperidine derivatives are a significant class of compounds in contemporary drug discovery and development. The piperidine scaffold is a common motif in many pharmaceuticals, and N-acetylation is a key chemical modification used to modulate the physicochemical and pharmacological properties of these molecules.[1][2] This process of N-acetylation, while often reducing the basicity and altering the reactivity of the parent piperidine, introduces its own set of handling and storage considerations.

This document provides a comprehensive guide to the safe handling and storage of N-acetylated piperidine compounds. As a Senior Application Scientist, the following protocols and notes are designed to be both scientifically rigorous and practically applicable in a laboratory setting. The information presented herein is a synthesis of established safety principles for handling amines and amides, supplemented with specific data for N-acetylated piperidines where available.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with N-acetylated piperidine compounds is the foundation of safe laboratory practice. While the toxicological profile of each derivative will vary based on its specific substitution pattern, a general hazard assessment can be made based on the core chemical structure.

Chemical and Physical Properties

N-acetylated piperidines are amides derived from the secondary amine piperidine. The N-acetyl group significantly influences the properties of the piperidine ring.

  • Reduced Basicity: The electron-withdrawing nature of the acetyl group reduces the basicity of the piperidine nitrogen. This makes N-acetylated piperidines less corrosive than their parent amine counterparts.

  • Physical State: These compounds can be liquids or solids, with varying boiling and melting points depending on their molecular weight and substitution. For example, 1-acetylpiperidine is a liquid with a boiling point of 226 °C and a flash point of 97 °C.[3]

  • Solubility: Solubility in water can vary, but they are generally soluble in organic solvents.[1]

Health Hazards

The primary health hazards associated with N-acetylated piperidine compounds are:

  • Irritation: Many N-acetylated piperidines are classified as irritants. They can cause skin irritation, serious eye irritation, and respiratory irritation upon contact or inhalation.[4][5][6][7]

  • Harmful if Swallowed: Some derivatives are harmful if swallowed.[5]

  • Allergic Skin Reactions: There is a potential for some compounds to cause an allergic skin reaction.[5]

It is crucial to consult the Safety Data Sheet (SDS) for the specific N-acetylated piperidine compound being used to obtain detailed toxicological information.

Reactivity and Stability
  • Hydrolysis: The amide bond in N-acetylated piperidines is susceptible to hydrolysis under both acidic and basic conditions, which will regenerate the corresponding piperidine and acetic acid.[8][9][10][11] This reaction is often slow at room temperature but can be accelerated by heat.[12]

  • Thermal Decomposition: At elevated temperatures, N-acetylated piperidines can undergo thermal decomposition, potentially releasing toxic fumes, including nitrogen oxides.[9][13]

  • Incompatibilities: These compounds are generally incompatible with strong oxidizing agents and strong acids.[13][14]

Section 2: Safe Handling Protocols

Adherence to proper handling procedures is paramount to minimize exposure and ensure a safe working environment.

Engineering Controls

The primary line of defense against exposure to hazardous chemicals is the use of appropriate engineering controls.

  • Chemical Fume Hood: All work with N-acetylated piperidine compounds, especially volatile liquids or dusty solids, should be conducted in a well-ventilated chemical fume hood.[13][15][16]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[15]

Experimental Workflow: Hierarchy of Controls

Caption: Hierarchy of controls for handling N-acetylated piperidines.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling N-acetylated piperidine compounds.

Protection Type Specification Rationale
Eye Protection Chemical splash goggles meeting ANSI/ISEA Z87.1 standards.To protect against splashes that can cause serious eye irritation.[4][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, which can cause irritation and potential allergic reactions.[4][6]
Body Protection A standard laboratory coat.To protect clothing and skin from accidental spills and contamination.[6]
Respiratory Protection Not generally required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent the inhalation of vapors or dusts that can cause respiratory irritation.[15]
General Handling Practices
  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[16]

  • Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.[16]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

  • Weighing and Transferring: For solid compounds, handle in a way that minimizes dust generation. For liquids, use appropriate dispensing tools to avoid splashes.

  • Grounding: For flammable liquid derivatives, ensure that all equipment is properly grounded to prevent static discharge.[14]

Section 3: Storage Protocols

Proper storage is crucial to maintain the integrity of N-acetylated piperidine compounds and to prevent hazardous situations.

General Storage Conditions
  • Cool and Dry: Store containers in a cool, dry, and well-ventilated area.[17][18][19]

  • Tightly Closed Containers: Keep containers tightly closed to prevent the ingress of moisture and to contain vapors.[17][18]

  • Away from Heat and Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[13][17]

  • Protection from Light: Store in a dark place or in amber-colored containers to protect from light, which can potentially cause degradation.[18]

Segregation of Chemicals
  • Incompatible Materials: Segregate N-acetylated piperidine compounds from incompatible materials such as strong oxidizing agents and strong acids.[13][20]

  • Alphabetical Storage: Do not store chemicals alphabetically. Instead, store them by hazard class.[18]

Logical Flow: Decision Tree for Storage

Storage_Decision_Tree Start Receiving N-Acetylated Piperidine Compound Check_SDS Consult Safety Data Sheet (SDS) for specific storage requirements Start->Check_SDS Flammable Is the compound flammable? Check_SDS->Flammable Flammable_Cabinet Store in a dedicated flammable storage cabinet Flammable->Flammable_Cabinet Yes Corrosive Is the compound corrosive? Flammable->Corrosive No Corrosive_Cabinet Store in a corrosive storage cabinet Corrosive->Corrosive_Cabinet Yes General_Storage Store in a general chemical storage cabinet away from incompatibles (oxidizers, acids) Corrosive->General_Storage No

Caption: Decision tree for the appropriate storage of N-acetylated piperidines.

Section 4: Emergency Procedures

In the event of an emergency, a swift and appropriate response is critical.

Spills and Leaks
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[15][21]

    • Collect the absorbed material into a designated hazardous waste container.[21]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains.[22]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15][23]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][15][23]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][15][23]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13][23]

Section 5: Waste Disposal

All waste containing N-acetylated piperidine compounds must be treated as hazardous waste.

  • Segregation: Collect waste in a dedicated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.[21]

  • Containerization: Use a chemically resistant container (e.g., high-density polyethylene) that can be securely sealed.[21]

  • Labeling: Clearly label the waste container with the full chemical name and appropriate hazard symbols.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[21] Do not pour down the drain.[14]

Section 6: Experimental Protocol: A General Procedure for N-Acetylation of a Piperidine Derivative

This protocol provides a general method for the N-acetylation of a piperidine derivative using acetic anhydride. This procedure must be performed in a chemical fume hood with appropriate PPE.

Materials and Reagents
  • Piperidine derivative (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure
  • Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add the piperidine derivative and dissolve it in anhydrous DCM.

  • Base Addition: Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride dropwise via a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude N-acetylated piperidine can be purified by column chromatography or distillation.

Workflow Diagram: N-Acetylation Protocol

N_Acetylation_Protocol Start Start: Dissolve Piperidine Derivative in DCM Add_Base Add Triethylamine Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Anhydride Slowly Add Acetic Anhydride Cool->Add_Anhydride React Stir at Room Temperature (Monitor Reaction) Add_Anhydride->React Workup Aqueous Work-up (Water, NaHCO3, Brine) React->Workup Dry Dry Organic Layer Workup->Dry Purify Concentrate and Purify (Chromatography/Distillation) Dry->Purify End End: Pure N-Acetylated Piperidine Derivative Purify->End

Sources

Application Note: Analytical Techniques for Quantifying 1-Acetylpiperidine-2-carboxylic Acid

[1][2][3][4]

Executive Summary

1-Acetylpiperidine-2-carboxylic acid (N-Acetylpipecolic acid) is a critical cyclic amino acid derivative. It serves as a key intermediate in the synthesis of local anesthetics (e.g., ropivacaine, mepivacaine) and acts as a metabolite in lysine catabolism pathways associated with peroxisomal disorders.

Quantifying this analyte presents specific challenges:

  • Lack of Chromophore: The molecule lacks a strong UV-absorbing motif, rendering standard HPLC-UV insensitive without derivatization.

  • Chirality: Enantiomeric purity is essential for pharmaceutical applications, as the (S)-enantiomer is often the pharmacologically active scaffold.

  • Polarity: As a carboxylic acid, it exhibits significant polarity, requiring specific retention strategies in Reversed-Phase LC (RPLC).

This guide details three validated protocols: LC-MS/MS for high-sensitivity bioanalysis, GC-MS for structural confirmation, and Chiral HPLC for enantiomeric purity assessment.

Chemical Context & Analytical Strategy

Unlike its parent compound, pipecolic acid, the nitrogen in 1-Acetylpiperidine-2-carboxylic acid is acetylated. This amide bond removes the basicity of the secondary amine, eliminating the zwitterionic character at neutral pH.

  • Implication for Chromatography: The molecule behaves as a weak acid (pKa ~3.5–4.0). In acidic mobile phases, it remains protonated (neutral), allowing for better retention on C18 columns compared to free pipecolic acid.

  • Implication for Mass Spectrometry: The amide group is stable but can undergo characteristic fragmentation (loss of ketene or carboxyl group), providing specific MRM transitions.

Analytical Decision Tree

AnalyticalStrategySampleSample MatrixBiofluidsBiofluids(Plasma/Urine)Sample->BiofluidsAPIAPI / SynthesisMixtureSample->APIGoalAnalytical GoalLCMSMethod A:LC-MS/MS(High Sensitivity)Biofluids->LCMSTrace LevelGCMSMethod B:GC-MS(Derivatization Req.)Biofluids->GCMSMetabolite ProfilingAPI->LCMSImpurity QuantChiralMethod C:Chiral HPLC(Enantiomeric Purity)API->ChiralIsomer Check

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample type and sensitivity requirements.

Method A: LC-MS/MS Quantification (Gold Standard)

Best for: Trace analysis in plasma, urine, or complex media. Sensitivity: LOQ < 5 ng/mL.

Sample Preparation

Due to the polarity of the analyte, Liquid-Liquid Extraction (LLE) can be difficult. Protein Precipitation (PPT) or Solid Phase Extraction (SPE) is recommended.

Protocol: Protein Precipitation (Plasma/Urine)

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • ISTD Addition: Add 20 µL of Internal Standard solution (e.g., N-Acetyl-d3-pipecolic acid or N-Acetylproline, 100 ng/mL in methanol).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of water (to match initial mobile phase strength).

Chromatographic Conditions[5][6]
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Why: The high surface area and end-capping provide excellent peak shape for acidic compounds.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Description
0.0 5 Initial Hold (Equilibration)
1.0 5 Loading
6.0 90 Elution gradient
7.5 90 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry Parameters (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. The protonation occurs readily on the amide oxygen or the carbonyl.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Mechanism
N-Acetylpipecolic Acid 172.1 84.1 20 Loss of Acetyl + COOH (Ring fragment)
172.1 126.1 12 Loss of Formic Acid/COOH
172.1 130.1 15 Loss of Ketene (CH2=C=O)

| ISTD (N-Acetylproline) | 158.1 | 70.1 | 20 | Proline ring fragment |

Note: The transition 172.1 -> 84.1 is usually the most intense (Quantifier), while 172.1 -> 130.1 serves as the Qualifier.

Method B: GC-MS Analysis (Structural Confirmation)

Best for: Metabolic profiling and confirming structural identity. Requirement: Derivatization is mandatory to volatilize the carboxylic acid.

Derivatization Strategy

Since the amine is already acetylated, we only need to esterify the carboxylic acid. Methylation or Trimethylsilylation (TMS) are effective.

Protocol: Methyl Esterification (BF3-Methanol)

  • Dry Down: Evaporate 50 µL of sample extract to complete dryness under nitrogen.

  • Reagent Addition: Add 100 µL of 14% Boron Trifluoride (BF3) in Methanol.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

  • Extraction: Cool to room temperature. Add 200 µL Hexane and 200 µL Saturated NaCl solution.

  • Vortex/Spin: Vortex for 1 min, centrifuge at 2000 rpm.

  • Injection: Inject 1 µL of the upper Hexane layer.

GC-MS Parameters[3][9][10]
  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Hold: 300°C for 5 min.

  • Detection: EI Source (70 eV). Look for molecular ion of the methyl ester (M+ = 185) or fragment ions [M-59] (loss of COOCH3).

Method C: Chiral Separation (Enantiomeric Purity)

Best for: Pharmaceutical QC (Ropivacaine impurities) and distinguishing L- vs D- isomers.

Principle

Separation of (S)-1-Acetylpiperidine-2-carboxylic acid from its (R)-enantiomer requires a polysaccharide-based chiral stationary phase.

Protocol
  • Column: Chiralpak IC or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Rationale: Immobilized polysaccharide columns (IC) offer robust resistance to aggressive mobile phases.

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).

    • Note: The TFA is crucial to suppress the ionization of the carboxylic acid, sharpening the peaks.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm (low wavelength required due to weak chromophore).

  • Expected Elution: The (R)- and (S)- enantiomers typically show baseline separation with resolution (Rs) > 2.0.

Validation & Quality Control

To ensure data integrity (E-E-A-T compliant), the following criteria must be met:

  • Linearity: R² > 0.995 over the range of 5–1000 ng/mL.

  • Recovery: Matrix effects in urine can be significant. Post-column infusion is recommended to check for ion suppression at the retention time (approx 3-4 min).

  • Stability: N-acetylpipecolic acid is relatively stable, but processed samples should be kept at 4°C in the autosampler.

Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing Interaction with silanolsIncrease buffer strength or add 0.1% TFA instead of Formic Acid.
Low Sensitivity Poor IonizationCheck ESI voltage; ensure pH is acidic (< 3.0) to protonate the amide/acid.
Carryover Adsorption to rotor sealUse a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • Pipecolic Acid Quantification (Plant/Biofluids): Yu, K., et al. (2020).[4] "Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry." Bio-protocol. Link

  • Chiral Resolution of Piperidine Derivatives: Coldham, I., et al. (2010). "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society. Link

  • Metabolic Profiling of Lysine Derivatives: Seminotti, B., et al. (2020). "Biomarkers of peroxisomal disorders: an update." Journal of Inborn Errors of Metabolism and Screening. Link

  • General Carboxylic Acid Analysis: Han, J., et al. (2020). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules. Link

Workflow Visualization

LCMS_WorkflowStartStart: Biofluid Sample (50 µL)ISTDAdd Internal Standard(N-Acetyl-d3-pipecolic acid)Start->ISTDPPTProtein Precipitation(200 µL ACN + 0.1% FA)ISTD->PPTCentrifugeCentrifuge14,000 x g, 10 minPPT->CentrifugeDiluteDilute Supernatant 1:1with WaterCentrifuge->DiluteInjectInject 5 µL into LC-MS/MSDilute->InjectDataData AnalysisTarget: m/z 172.1 -> 84.1Inject->Data

Figure 2: Step-by-step sample preparation and analysis workflow for LC-MS/MS quantification.

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 1-Acetylpiperidine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Acetylpiperidine-2-carboxylic acid (CAS No: 35677-87-3).[1][2] This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues that can impact yield and purity. Here, we move beyond simple step-by-step instructions to explain the "why" behind experimental choices, empowering you to make informed decisions in your own laboratory work.

The information provided is grounded in established chemical principles and field-proven insights to ensure both accuracy and practicality.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Acetylpiperidine-2-carboxylic acid?

The most direct and widely used method for synthesizing 1-Acetylpiperidine-2-carboxylic acid is the N-acetylation of piperidine-2-carboxylic acid (also known as pipecolic acid).[3] This reaction typically involves treating pipecolic acid with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base.[4]

Q2: What are the critical parameters to control for maximizing yield in this N-acetylation reaction?

Several factors significantly influence the yield and purity of the final product. These include:

  • Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride due to its lower reactivity, which can lead to fewer side reactions. However, acetyl chloride may be used for less reactive substrates.[4]

  • Solvent Selection: Anhydrous, aprotic solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent hydrolysis of the acetylating agent.[4]

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the acid byproduct (acetic acid or HCl) generated during the reaction.[4]

  • Temperature: The reaction is often initiated at a low temperature (0 °C) to control the exothermic nature of the acylation and then allowed to warm to room temperature.[4]

  • Stoichiometry: Precise control over the molar equivalents of the reactants is essential to avoid side reactions like di-acylation or unreacted starting material.[4]

Q3: Can racemization occur during the synthesis, and how can it be prevented?

Yes, if you are starting with an enantiomerically pure form of pipecolic acid, racemization at the C2 position is a potential concern, especially under harsh basic or acidic conditions. The alpha-proton to the carboxylic acid can be abstracted, leading to a loss of stereochemical integrity.[5]

To minimize this risk:

  • Use a non-nucleophilic base and avoid excessively high temperatures.

  • Careful pH control during workup is also critical.

  • If protecting groups are used, their removal should be performed under mild conditions to prevent epimerization.[4][5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 1-Acetylpiperidine-2-carboxylic acid.

Problem 1: Low Overall Yield

Symptoms: After purification, the isolated product mass is significantly lower than the theoretical maximum.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the acetylating agent.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or allowing the reaction to proceed at room temperature for a longer duration.
Hydrolysis of Acetylating Agent Traces of water in the solvent or on the glassware can hydrolyze the acetic anhydride or acetyl chloride, rendering it ineffective.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]
Side Reactions Over-acetylation or reaction with the solvent can consume the starting material and reduce the yield of the desired product.Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. Avoid nucleophilic solvents that can react with the acylating agent.[4]
Product Loss During Workup The product may be lost during aqueous extraction or purification steps.Optimize the pH during extraction to ensure the carboxylic acid is in its desired form (ionized for aqueous solubility or neutral for organic solubility).[6][7] Use appropriate purification techniques like column chromatography or recrystallization.
Problem 2: Presence of Impurities in the Final Product

Symptoms: NMR or LC-MS analysis of the final product shows the presence of unreacted starting material or unknown byproducts.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Unreacted Pipecolic Acid Insufficient acetylating agent or reaction time.Increase the equivalents of the acetylating agent slightly (e.g., to 1.2 eq). Ensure the reaction is stirred efficiently and allowed to proceed to completion as monitored by TLC.
Di-acylation Byproduct In some cases, the carboxylic acid moiety might react to form a mixed anhydride, though this is less common under standard conditions.Use controlled stoichiometry of the acetylating agent. Running the reaction at a lower temperature can also help minimize this side reaction.[4]
Acetic Acid/Acetate Salts Residual acetic acid from the reaction or acetate salts formed with the base can be difficult to remove.During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the base and then with brine to remove residual salts.[8]
Solvent Adducts Reactive solvents could potentially form adducts with the starting materials or intermediates.Use inert, aprotic solvents like dichloromethane or THF.[4]
Experimental Workflow & Protocols
General Protocol for N-Acetylation of Pipecolic Acid

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and starting material purity.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add pipecolic acid (1.0 equivalent).

  • Dissolution: Dissolve the pipecolic acid in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.[4]

  • Base Addition: Add triethylamine (1.2 equivalents) dropwise to the stirred solution.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress by TLC.

  • Workup: Once the reaction is complete, quench with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Visualizing the Workflow

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Pipecolic Acid in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Triethylamine B->C D 4. Add Acetic Anhydride C->D E 5. Monitor by TLC D->E F 6. Aqueous Workup E->F G 7. Dry & Concentrate F->G H 8. Purify Product G->H

Caption: A streamlined workflow for the synthesis of 1-Acetylpiperidine-2-carboxylic acid.

Troubleshooting Decision Tree

This decision tree can help diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Hydrolysis Reagent Hydrolysis? Start->Hydrolysis WorkupLoss Loss During Workup? Start->WorkupLoss UnreactedSM Unreacted Starting Material? Start->UnreactedSM SideProducts Side Products Present? Start->SideProducts Sol_TimeTemp Increase reaction time/temp IncompleteReaction->Sol_TimeTemp Yes Sol_Anhydrous Use anhydrous conditions Hydrolysis->Sol_Anhydrous Yes Sol_WorkupOpt Optimize workup pH WorkupLoss->Sol_WorkupOpt Yes Sol_Stoichiometry Adjust stoichiometry UnreactedSM->Sol_Stoichiometry Yes Sol_TempControl Optimize reaction temperature SideProducts->Sol_TempControl Yes

Caption: A decision tree to troubleshoot common synthesis problems.

References
  • Advent Chembio. (n.d.). 1-Acetylpiperidine-2-carboxylic acid, 97%. Retrieved from [Link]

  • Synthonics Research Laboratories. (n.d.). 1-Acetyl-Piperidine-2-Carboxylic Acid, For Laboratory & Research Use Only. Retrieved from [Link]

  • Ham, G. E. (1980). The crystal and molecular structure of (±)-('E')-N-Acetylpiperidine-2-carboxylic acid. Australian Journal of Chemistry, 33(1), 215-219.
  • MDPI. (2020).
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]

  • Glycoscience Protocols. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Glycoscience Protocols. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

Sources

Addressing poor aqueous solubility of carboxylic acid drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Carboxylic Acid Drugs

Current Status: SYSTEM ONLINE Operator: Senior Application Scientist (Ph.D. Pharmaceutics) Topic: Troubleshooting Aqueous Solubility for Carboxylic Acid (COOH) APIs

Welcome to the Solubility Technical Support Center.

This interface is designed for researchers encountering "non-compliance" in solubility data. We do not provide generic textbook definitions. Instead, we troubleshoot specific failure modes associated with the ionization, salt stability, and solid-state thermodynamics of carboxylic acid drugs.

Select your issue below to access the relevant troubleshooting protocol.

Ticket #001: Salt Disproportionation & Precipitation[1][2][3]

User Report: "I synthesized the Sodium (Na) salt of my carboxylic acid drug to improve solubility. It dissolves well in water, but when I tested it in 0.1 N HCl (stomach simulation) or even in saline, it precipitated immediately."

Root Cause Analysis: You are encountering two distinct physicochemical phenomena: pH-Induced Disproportionation and the Common Ion Effect .

  • pH-Induced Disproportionation (

    
     Violation): 
    Carboxylic acid salts (e.g., 
    
    
    
    ) are salts of weak acids and strong bases. They are stable only when the microenvironmental pH is above a critical threshold called
    
    
    . Below this pH, the salt converts back to the free acid (
    
    
    ), which is typically insoluble.
    • The Mechanism: In 0.1 N HCl (pH ~1.2), the abundant protons protonate the carboxylate anion. Since the intrinsic solubility (

      
      ) of the free acid is low, it precipitates.
      
  • Common Ion Effect: In saline (0.9% NaCl), you are introducing a massive excess of Sodium ions (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). According to the solubility product principle (
    
    
    
    ), adding a common ion shifts the equilibrium toward the solid precipitate.[1]

Troubleshooting Protocol:

Step 1: Calculate


 
Before formulating, you must determine the stability zone. For an acidic drug (forming a basic salt), 

is defined as:


  • Action: If your target environment (e.g., stomach pH 1.2) is below

    
    , a simple salt strategy will fail. You must use an enteric coating or a buffering agent to maintain local pH > 
    
    
    
    .

Step 2: Evaluate Common Ion Sensitivity Calculate the solubility reduction factor using the


 equation:


If you add 0.15 M NaCl (physiological saline),

increases, forcing

(dissolved drug) to decrease to maintain

.
  • Action: Switch to a counter-ion with a lower physiological presence, such as Tromethamine (Tris) or Meglumine . These organic counter-ions are less susceptible to the common ion effect compared to Sodium or Potassium.

Decision Logic: Salt Selection

SaltSelection Start Start: Carboxylic Acid API (Poor Solubility) pKa_Check Check pKa & Intrinsic Solubility (S0) Start->pKa_Check Target_pH Define Target Dissolution pH pKa_Check->Target_pH Calc_pHmax Calculate pHmax Target_pH->Calc_pHmax Decision1 Is Target pH < pHmax? Calc_pHmax->Decision1 Salt_Stable Salt is Stable. Proceed to Common Ion Check Decision1->Salt_Stable No Salt_Unstable Salt will Disproportionate (Precipitate as Free Acid) Decision1->Salt_Unstable Yes Alt_Strategy Strategy Shift: 1. Use Organic Counter-ion (Meglumine) 2. Add pH Modifier (Alkalizers) 3. Amorphous Solid Dispersion Salt_Unstable->Alt_Strategy

Figure 1: Decision matrix for salt selection based on pHmax stability criteria.

Ticket #002: Cyclodextrin Complexation Failure

User Report: "I added


-Cyclodextrin (CD) to improve solubility. It worked at pH 3, but when I buffered to pH 7 to simulate the intestine, the binding efficiency dropped, and the drug didn't dissolve as expected."

Root Cause Analysis: This is a classic Hydrophobic Driving Force issue. Cyclodextrins form inclusion complexes via hydrophobic interactions.[2]

  • At pH 3: Your carboxylic acid is unionized (

    
    ). It is hydrophobic and fits well into the lipophilic CD cavity.
    
  • At pH 7: Your drug is ionized (

    
    ). It is now hydrophilic and highly hydrated. The energy gain from entering the hydrophobic CD cavity is reduced because the water molecules hydrating the anion must be stripped away.
    

Troubleshooting Protocol:

Step 1: Determine Binding Constants (


) 
Perform a phase-solubility study (Higuchi & Connors method) at both pH 1.2 and pH 7.4.
  • Plot Total Solubility (

    
    ) vs. [CD Concentration].
    
  • Calculate Stability Constant (

    
    ):
    
    
    
    
    Note: A Slope < 1 indicates a 1:1 complex.[3] If Slope > 1, higher-order complexes (
    
    
    ) are forming.

Step 2: Optimize the Buffer Avoid Citrate or Tartrate buffers if possible. These carboxylic acid buffers can compete with your drug for the CD cavity, displacing your API and reducing solubility [1]. Use Phosphate or TRIS instead.

Step 3: The "Trade-off" Strategy If


 is too low at neutral pH, use a Water-Soluble Polymer (HPMC)  as a ternary agent.
  • Why? HPMC bridges the drug and CD, increasing the apparent stability constant even when the drug is ionized. This is known as "co-complexation."

Ticket #003: Amorphous Solid Dispersion (ASD) Recrystallization

User Report: "We formulated an ASD using PVP (Polyvinylpyrrolidone) to boost bioavailability. It dissolved fast ('Spring'), but precipitated within 15 minutes ('Parachute failure')."

Root Cause Analysis: PVP is a hydrophilic, non-ionic polymer. It dissolves instantly in the stomach (low pH).

  • Rapid Release: The ASD releases the drug in the stomach.

  • Acidic Crash: Since your drug is a carboxylic acid, it is least soluble in the stomach. The supersaturation generated by the ASD exceeds the crystallization threshold, causing rapid precipitation.

  • Lack of Specific Interaction: PVP acts mainly via steric hindrance. It lacks the specific ionic or hydrophobic interactions needed to inhibit nucleation of carboxylic acids.

Troubleshooting Protocol:

Step 1: Switch Polymer to HPMCAS Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is the gold standard for carboxylic acid drugs [2].

  • Mechanism: HPMCAS is enteric (insoluble < pH 5). It keeps the ASD intact in the stomach, preventing the "Acidic Crash."

  • Release: It dissolves in the intestine (pH > 5.5), releasing the drug where it is naturally more soluble (ionized).

  • Parachute Effect: The succinate groups on HPMCAS interact with the drug to inhibit crystal nucleation, extending the supersaturation window.

Step 2: The "Spring and Parachute" Visualization

SpringParachute Crystalline Crystalline Drug (Low Energy, Low Sol) ASD Amorphous Solid Dispersion (High Energy) Crystalline->ASD Energy Input (Spray Drying) Dissolution Dissolution (The Spring) ASD->Dissolution Supersaturated Supersaturated Solution (Unstable) Dissolution->Supersaturated Precipitation Rapid Precipitation (PVP Failure) Supersaturated->Precipitation No Nucleation Inhibitor Maintained Maintained Supersaturation (HPMCAS Parachute) Supersaturated->Maintained Polymer Interaction Absorption In Vivo Absorption Maintained->Absorption

Figure 2: The "Spring and Parachute" kinetic solubility model. HPMCAS acts as the parachute for acidic drugs.

Comparative Data: Solubility Enhancement Strategies

StrategyBest ForMechanismPrimary Risk
Salt Formation High

acids
Ionization increases

Disproportionation at low pH (Stomach)
Cyclodextrins Lipophilic, low doseInclusion complexationDisplacement by buffer salts; Bulk volume
Cosolvents Liquid formulationsDielectric constant reductionPrecipitation upon dilution (IV to blood)
ASD (HPMCAS) Low

, High dose
Amorphous high energy statePhysical instability (Recrystallization)

References

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. Link (Demonstrates buffer competition mechanisms).

  • Sarode, A. L., et al. (2014). Hot melt extrusion for amorphous solid dispersions: Temperature and moisture activated drug-polymer interactions for enhanced stability. Molecular Pharmaceutics. Link (Validates HPMCAS for acidic drugs).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link (The authoritative source on pHmax and salt selection).

  • Bapat, P., et al. (2024).[4] Interplay of Drug–Polymer Interactions and Release Performance for HPMCAS-Based Amorphous Solid Dispersions. Molecular Pharmaceutics. Link (Recent mechanism on HPMCAS/drug interactions).

End of Technical Guide. For further assistance, consult the specific pKa and logP data of your API.

Sources

Optimizing mobile phase for HPLC separation of chiral carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Mobile Phase Optimization & Troubleshooting for Chiral Carboxylic Acids Ticket ID: #CHIRAL-ACID-OPT Assigned Specialist: Senior Application Scientist

Executive Summary & Core Mechanism

Separating chiral carboxylic acids presents a unique "double-trouble" challenge in chromatography: Ionization and Dimerization .

  • Ionization: Carboxylic acids (

    
    ) will partially ionize in neutral solvents, leading to severe peak tailing due to interaction with residual silanols on the silica matrix.
    
  • Dimerization: In non-polar solvents (Normal Phase), carboxylic acids form cyclic dimers via hydrogen bonding. These dimers have different adsorption kinetics than monomers, causing broad, split, or fronting peaks.

The Golden Rule: You must use an acidic mobile phase modifier to suppress ionization and break dimers.

Standard Operating Procedures (SOPs)

SOP-01: The "Golden" Screening Protocol (Normal Phase)

Use this as your starting point for 90% of carboxylic acid separations.

ParameterRecommendationRationale
Column Types Immobilized: Chiralpak IA, IB, IC, ID, IGCoated: Chiralpak AD-H, Chiralcel OD-HImmobilized phases are preferred for robustness; Coated phases are excellent but solvent-restricted.
Mobile Phase A n-Hexane (or Heptane)Non-polar carrier.
Mobile Phase B Ethanol or 2-Propanol (IPA)Polar modulator. Ethanol often yields better efficiency; IPA provides lower pressure.
The Critical Additive Trifluoroacetic Acid (TFA) @ 0.1% Mandatory. TFA (

) is strong enough to fully suppress ionization of the analyte and silanols.
Typical Mix Hexane / EtOH / TFA (80 : 20 : 0.1)Standard starting point.
SOP-02: Polar Organic Mode (POM)

Use when the sample is insoluble in Hexane or if you need MS compatibility.

  • Mobile Phase: 100% Acetonitrile (ACN) or Methanol (MeOH) or mixtures (e.g., ACN/MeOH 90:10).

  • Additive: 0.1% Formic Acid or Acetic Acid (if MS detection is required) or 0.1% TFA (if UV only).

  • Benefit: High solubility for polar acids; often provides unique selectivity on Chiralpak IA/IB and Chiralcel OD-RH.

Method Development Workflow

The following logic tree outlines the decision-making process for selecting the correct mode and mobile phase.

MethodDevelopment Start Start: Chiral Acid Sample Solubility Is sample soluble in Hexane? Start->Solubility NPLC Normal Phase Screen Hexane/Alcohol + 0.1% TFA Solubility->NPLC Yes POM Polar Organic Mode (POM) 100% ACN or MeOH + 0.1% Acid Solubility->POM No (Precipitates) CheckRes Resolution (Rs) > 1.5? NPLC->CheckRes POM->CheckRes RPLC Reversed Phase Screen Water/ACN + 0.1% H3PO4 or TFA Optimize Optimize Gradient/Temp CheckRes->Optimize Yes SwitchCol Switch Column Chemistry (e.g., AD -> OD -> IA -> IC) CheckRes->SwitchCol No SwitchCol->RPLC If NPLC/POM fail

Figure 1: Decision matrix for selecting the mobile phase mode based on solubility and initial screening results.

Troubleshooting Hub (FAQs)

Issue 1: Severe Peak Tailing

User Question: "My peaks are tailing badly (As > 1.5), even though I'm using 0.1% Acetic Acid. What's wrong?"

Diagnosis: Acetic acid (


) is often too weak to suppress the ionization of stronger carboxylic acids or to compete effectively with active silanols on the column hardware/support.

Solution Protocol:

  • Switch to TFA: Replace Acetic Acid with Trifluoroacetic Acid (TFA) at 0.1%.[1] TFA is a much stronger acid (

    
    ) and yields sharper peaks for acids [1].
    
  • Increase Concentration: If using TFA, increase from 0.1% to 0.2% - 0.5% . Note: High acid concentration may shorten column life; flush immediately after use.

  • Check "Memory Effects": (See Issue 2).

Issue 2: Retention Time Shifting (The "Memory Effect")

User Question: "I am using the exact same method as last week (Chiralpak AD-H, Hex/IPA/TFA), but my retention times have shifted significantly."

Diagnosis: The column likely has a "memory" of a basic additive. If a colleague used the column with Diethylamine (DEA) or Triethylamine (TEA) for basic compounds, the amine can adsorb strongly to the stationary phase. When you introduce an acidic mobile phase, the acid reacts with the adsorbed base, creating in-situ salts that alter selectivity [2].

Solution Protocol (Regeneration):

  • For Immobilized Columns (IA, IB, IC, etc.):

    • Flush with 100% Ethanol (0.5 mL/min, 30 min).

    • Flush with 100% THF (0.5 mL/min, 60 min) to strip adsorbed additives.

    • Flush with 100% Ethanol (0.5 mL/min, 30 min).

    • Re-equilibrate with your Acidic Mobile Phase.

  • For Coated Columns (AD, OD, AS, OJ):

    • WARNING: DO NOT USE THF or Ethyl Acetate. You will destroy the column.

    • Flush with 100% Ethanol (0.5 mL/min, 60 min).

    • Flush with 90:10 Hexane:IPA (no additives) for 60 min.

    • Re-equilibrate with Acidic Mobile Phase.

Issue 3: Baseline Noise / Negative Peaks

User Question: "I see a drifting baseline or negative peaks when using TFA at 210 nm."

Diagnosis: TFA absorbs UV light below 220 nm. It also can form ion pairs that absorb differently than the background.

Solution Protocol:

  • Wavelength Adjustment: If possible, move detection to >230 nm .

  • Alternative Acid: If low UV detection (e.g., 210 nm) is required for the analyte, switch to Phosphoric Acid (H3PO4) (only if using Reverse Phase/aqueous mode) or Formic Acid (less UV active than TFA, though weaker).

  • Reference Channel: Ensure your reference wavelength is set correctly (off-peak) to compensate for drift.

Logic for Troubleshooting Tailing

TailingTroubleshoot Tailing Problem: Peak Tailing CheckAcid Current Additive? Tailing->CheckAcid Acetic Acetic/Formic Acid CheckAcid->Acetic TFA TFA CheckAcid->TFA Action1 Switch to 0.1% TFA Acetic->Action1 Too Weak Action2 Increase TFA to 0.2-0.5% TFA->Action2 Insufficient Action3 Check Column History (Basic Residue?) TFA->Action3 Possible Contamination Regen Perform Regeneration (Wash out Base) Action3->Regen Yes, used with DEA/TEA

Figure 2: Troubleshooting flow for peak tailing issues specific to chiral carboxylic acids.

Additive Reference Table

AdditivepKaUV CutoffRecommended Conc.Best Use Case
Trifluoroacetic Acid (TFA) 0.23~210 nm0.1% - 0.5%Standard. Best peak shape.
Acetic Acid 4.76~210 nm0.1% - 0.5%MS detection (volatile); weaker acids.
Formic Acid 3.75~210 nm0.1% - 0.5%MS detection; slightly stronger than Acetic.
Phosphoric Acid 2.15<200 nm0.1%Reversed Phase ONLY. Excellent UV transparency.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN. Retrieved from [Link]

  • Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Dolan, J. W. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America. Retrieved from [Link]

Sources

Technical Support Center: Carboxylic Acid Formulation Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Ticket System: Active

Welcome to the Formulation Stability Support Center. As a Senior Application Scientist, I understand that carboxylic acid moieties are ubiquitous in pharmacophores (e.g., NSAIDs, statins, antibiotics) but notorious for specific stability challenges.

This guide is structured as a series of "High-Priority Case Files" —addressing the most frequent and critical failure modes we see in the field. We move beyond what is happening to why it happens and how to fix it using self-validating protocols.

Case File #1: The "Vanishing" Assay (Esterification)

Symptom: Your HPLC assay shows a loss of API potency and the appearance of a new, less polar impurity peak (RRT ~1.2–1.5) that increases over time, particularly in liquid or semi-solid formulations (capsules, softgels).

Root Cause Analysis

The culprit is likely Fischer Esterification .[1] Carboxylic acids are reactive toward excipients containing hydroxyl groups (–OH), such as Polyethylene Glycols (PEGs), Glycerol, Sorbitol, and even trace alcohols in flavorings.

  • Mechanism: In the presence of trace acid (often the API itself acts as an autocatalyst) or moisture, the carboxyl carbon undergoes nucleophilic attack by the excipient's hydroxyl oxygen.

  • Key Risk Factor: Low molecular weight PEGs (e.g., PEG 400) are more reactive than high MW PEGs due to higher molecular mobility and hydroxyl density per unit mass [1].

Visualizing the Pathway

The following diagram illustrates the kinetic pathway of this incompatibility.

EsterificationMechanism Step1 Carboxylic Acid API (R-COOH) Intermediate Tetrahedral Intermediate Step1->Intermediate Protonation (Acid Catalysis) Step2 Excipient with -OH (PEG/Sorbitol) Step2->Intermediate Nucleophilic Attack Product Ester Impurity (R-COO-R') Intermediate->Product Elimination Byproduct Water (H2O) Intermediate->Byproduct

Figure 1: Mechanism of acid-catalyzed esterification between an API and hydroxyl-containing excipients.

Troubleshooting & Solutions
Variable Impact Corrective Action
Excipient Choice PEGs are primary offenders.Switch to non-hydroxyl binders (e.g., PVP, HPMC) or use high MW PEGs (>4000) to reduce mobility.
Micro-pH Acidic environments catalyze the reaction.Buffer the microenvironment to pH > 5.0 to ionize the acid (R-COO⁻ is less electrophilic).
Moisture Water drives hydrolysis (reverse reaction) but initiates the mobility required for the forward reaction.Maintain low water activity (

). Use desiccants.
Validation Protocol: Binary Mixture Stress Test

Run this to confirm excipient incompatibility.

  • Preparation: Mix API and Excipient (1:1 w/w). Add 5% water to simulate moisture uptake (optional but recommended).

  • Incubation: Seal in crimped HPLC vials. Store at 60°C for 7 days.

  • Control: Store API alone and Excipient alone under same conditions.

  • Analysis: Dissolve entire content and analyze via HPLC.

  • Pass Criteria: Sum of impurities in mixture < Sum of impurities in controls + 0.5%.

Case File #2: The "Popping" Tablet (Decarboxylation)

Symptom: Blister packs are puffing up, or tablets are capping/splitting. Chemical analysis shows loss of CO₂ mass and appearance of a degradation product lacking the carboxyl group.

Root Cause Analysis

Decarboxylation is the loss of CO₂ from the molecule.[2][3] This is thermodynamically favorable but kinetically slow unless specific structural features exist.

  • High Risk Structures:

    
    -keto acids (e.g., some antibiotics, levodopa precursors) and malonic acid derivatives.
    
  • Mechanism: These structures form a cyclic 6-membered transition state that facilitates the elimination of CO₂.

  • Catalysts: Transition metal impurities (Iron, Copper) from manufacturing equipment or excipients (talc, colored oxides) can drastically lower the activation energy [2].

Decarboxylation State1 Beta-Keto Acid (High Energy) Transition Cyclic Transition State (6-Membered Ring) State1->Transition Heat / Metal Ions State2 Enol Intermediate Transition->State2 - CO2 Final Ketone Product + CO2 Gas State2->Final Tautomerization

Figure 2: The cyclic transition state mechanism common in beta-keto acid decarboxylation.

Troubleshooting & Solutions

Q: Does pH affect decarboxylation? A: Yes. In many cases, the free acid decarboxylates faster than the salt form because the proton facilitates the cyclic transition state.

  • Action: Formulate as a salt (Sodium/Potassium) rather than the free acid if solubility permits.

Q: How do I screen for metal sensitivity? A: Perform a "Spiking Study."

  • Prepare 1% solution/suspension of API.

  • Spike with 50 ppm

    
     and 
    
    
    
    .
  • Stress at 50°C for 48 hours.

  • Compare degradation rates against non-spiked control. If significant, add a chelating agent (EDTA) to the formulation.

Case File #3: The "Caking" Powder (Salt Disproportionation)

Symptom: You formulated a salt (e.g., Sodium Naproxen) to improve solubility. During stability testing (40°C/75% RH), the dissolution rate drops, and the tablet surface becomes white/chalky. Raman imaging reveals spots of free acid.

Root Cause Analysis

Salt Disproportionation occurs when the microenvironmental pH (


) of the formulation shifts, causing the salt to revert to its free acid form.[4]
  • The Rule of

    
    :  For a salt of a weak acid, if the 
    
    
    
    drops below the
    
    
    (the pH where salt and free acid solubilities are equal), the free acid precipitates [3].
  • Trigger: Acidic excipients (e.g., Citric Acid, certain grades of HPMC) or uptake of atmospheric CO₂ (which forms carbonic acid in sorbed water).

Decision Logic: Preventing Disproportionation

SaltStability Start Start: Salt Formulation Design CheckPH Determine pH_max of Salt (Literature or Experiment) Start->CheckPH CheckExcipient Measure pH of Excipient Slurry CheckPH->CheckExcipient Decision Is Excipient pH < pH_max? CheckExcipient->Decision Risk HIGH RISK: Disproportionation to Free Acid Decision->Risk Yes Safe LOW RISK: Salt Remains Stable Decision->Safe No Mitigation Add Alkalizing Agent (Na2CO3, Meglumine) Risk->Mitigation Corrective Action Mitigation->Safe

Figure 3: Workflow for assessing the risk of salt disproportionation in solid dosage forms.

Protocol: Measuring Microenvironmental pH ( )

Do not rely on the bulk pH of the excipient. Use this slurry method.

  • Sample: Crush the tablet or mix the powder blend.

  • Slurry: Suspend 1 g of solid in 2 mL of distilled water (minimal water is key to approximate the saturated layer on a dissolving particle).

  • Equilibration: Vortex for 5 minutes.

  • Measurement: Measure pH using a micro-pH electrode.

  • Interpretation: Ensure this value is at least 1–2 pH units above the

    
     of the carboxylic acid API.
    

Summary of Critical Parameters

Instability ModeCritical TriggerDiagnostic MarkerPrimary Solution
Esterification Hydroxyl excipients (PEG) + AcidNew lipophilic impurity (HPLC)Use high MW PEG or non-OH binders; control

.
Decarboxylation Heat + Metal IonsGas evolution; Mass lossChelation (EDTA); Formulate as Salt; Avoid heat.
Disproportionation Low

+ Moisture
Precipitation of Free Acid (Raman/XRD)Add alkalizing agents (pH modifiers); Match excipient pH to API.
References
  • Schou-Pedersen, A. M., et al. (2014).[5] Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications. Journal of Pharmaceutical Sciences.

  • Carey, F. A. (2006).[2] Organic Chemistry (6th ed.).[2] Decarboxylation mechanisms in drug stability.

  • Guerreiro, J. R., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics.

  • Marsh, A., et al. (2017).[6] Hygroscopicity of organic compounds as a function of organic functionality. Atmospheric Chemistry and Physics.

Sources

Reducing epimerization during peptide synthesis with cyclic amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reducing Epimerization in Peptide Synthesis with Cyclic Amino Acids

User Guide & Troubleshooting Core

Current Status: Active Subject: Epimerization Control / Cyclic Residues (Pro, Pip, Hyp, Aze) Support Level: Tier 3 (Advanced Application)

Introduction: The "Hidden" Chirality Killer

Cyclic amino acids (cAAs) like Proline (Pro), Pipecolic acid (Pip), and 4-Hydroxyproline (Hyp) introduce unique constraints into peptide synthesis. While they are often selected to rigidify backbones, their secondary amine structure creates a "steric wall."

The Paradox: Researchers often fear the cyclic amino acid itself will epimerize. In reality, during stepwise synthesis, the cyclic amino acid is usually the aggressor , not the victim. Its poor nucleophilicity forces the preceding activated amino acid to remain in its reactive state longer, drastically increasing the probability that the preceding residue will racemize via oxazolone formation.

This guide provides the protocols to protect chiral integrity when working with these sterically demanding residues.

Tier 1: Rapid Diagnostics (Is it Epimerization?)

Q: I see a double peak in my HPLC. Is this epimerization or a deletion sequence?

A: Do not guess. Use this logic flow to confirm:

  • Mass Check: If the two peaks have the exact same mass (within 0.1 Da), it is likely an epimer (D-isomer) or a stable conformer (cis/trans isomerism around the Proline amide bond).

  • The "Boil Test" (Cis/Trans Check): Cyclic AAs often exist in slow-exchanging cis/trans rotamers.

    • Protocol: Heat your HPLC sample to 60°C and re-inject.

    • Result: If the peaks coalesce or the ratio shifts significantly, it is rotamerism (not a synthesis error). If peaks remain distinct, it is epimerization .

  • Co-elution: Spike the crude mixture with a synthesized standard of the suspected D-isomer (e.g., deliberately synthesize ...L-Ala-D-Pro...). If the impurity peak grows, epimerization is confirmed.

Q: Why is my yield low and my purity poor when coupling to Proline?

A: You are likely encountering Diketopiperazine (DKP) formation .

  • Mechanism:[1][2][3][4][5][6][7][8] If Proline is the 2nd residue from the resin (C-term), the N-terminal amine of the dipeptide can bite back onto the C-terminal ester, cleaving the dipeptide off the resin as a cyclic DKP.[5]

  • Diagnostic: The mass spectrum will show the loss of the first two amino acids.

  • Fix: Use 2-Chlorotrityl Chloride (2-CTC) resin . Its steric bulk prevents DKP formation.[4]

Tier 2: Optimization Protocols (The "Fix")

Protocol A: Coupling TO a Cyclic Amino Acid (The "Difficult Nucleophile" Scenario)

Scenario: You are coupling Fmoc-Xaa-OH onto a resin-bound Proline/Pipecolic acid.

The Risk: The secondary amine of Pro/Pip is sterically hindered.[4] The activated Fmoc-Xaa-OH cannot attack quickly. It sits in solution and forms an oxazolone, which loses chirality.

Recommended System:

  • Coupling Reagent: DIC / Oxyma Pure (Superior to HATU/DIEA for this specific case).

  • Base: None (if using DIC) or TMP (2,4,6-Trimethylpyridine) if using onium salts (COMU/HATU).

  • Temperature: High (50°C - 75°C) . Unlike standard couplings where heat risks racemization, coupling to hindered secondary amines requires energy to overcome the steric barrier faster than the epimerization rate.

Comparative Data: Epimerization during coupling to hindered amines

Coupling SystemBaseEpimerization RiskCoupling EfficiencyRecommendation
HBTU / HOBt DIEAHighLowAvoid
HATU DIEAModerateHighUse with caution
HATU TMP (Collidine) Low Very High Preferred (Onium)
DIC / Oxyma NoneLowest HighGold Standard
Protocol B: Cyclization (Head-to-Tail)

Scenario: You are cyclizing a linear peptide containing a cyclic AA.

The Risk: Activation of the C-terminus is slow due to high dilution. If the C-terminal residue is chiral, it will epimerize.

Strategy:

  • Linearization Site: Always choose Glycine or the Cyclic AA (Pro) as the C-terminal residue for the linear precursor.

    • Why? Glycine is achiral (cannot epimerize). Proline is highly resistant to oxazolone-mediated racemization because it lacks the amide hydrogen required to form the 5(4H)-oxazolone species.

  • Reagent: PyBOP / HOBt / DIEA or COMU / TMP .

  • Condition: Extreme dilution (10⁻⁴ M) to favor intramolecular reaction over intermolecular oligomerization.

Tier 3: Advanced Troubleshooting (Mechanism & Logic)

The "Victim" Mechanism: Why Xaa epimerizes when coupled to Pro

The following diagram illustrates why the amino acid before the cyclic residue is the one that loses chirality.

EpimerizationMechanism Start Activated Amino Acid (Fmoc-Xaa-OBt) Coupling Nucleophilic Attack (Peptide Bond Formation) Start->Coupling Fast path? Oxazolone Oxazolone Formation (Side Reaction) Start->Oxazolone If Coupling is Slow Target Target Nucleophile (Resin-Pro-NH) Target->Coupling Steric Hindrance Slows this step Product LL-Peptide (Desired) Coupling->Product Enol Enolization (Loss of Chirality) Oxazolone->Enol Base Catalyzed Racemate DL-Peptide (Impurity) Enol->Racemate

Caption: Kinetic competition between coupling and oxazolone formation. When the target nucleophile (Pro) is hindered, the "Slow Coupling" path forces the activated ester into the "Oxazolone" side-reaction.

Troubleshooting Workflow: The Decision Tree

Use this workflow to resolve persistent purity issues involving cyclic amino acids.

TroubleshootingTree Start Problem: Low Purity with Cyclic AA CheckMass Check LC-MS Mass Start->CheckMass MassDiff Mass = Expected - (AA1+AA2)? CheckMass->MassDiff DKP Issue: DKP Formation Fix: Switch to 2-CTC Resin or Trityl Linker MassDiff->DKP Yes MassSame Mass = Expected? MassDiff->MassSame No IsomerCheck Boil Test (60°C) MassSame->IsomerCheck Yes Coalesce Peaks Merge? Issue: Cis/Trans Rotamers Fix: None (Product is pure) IsomerCheck->Coalesce Yes Distinct Peaks Distinct? Issue: Epimerization IsomerCheck->Distinct No Locate Where is the Cyclic AA? Distinct->Locate AsNuc As Nucleophile (Coupling TO it) Locate->AsNuc AsAct As Activated Species (Coupling IT) Locate->AsAct FixNuc Fix: Use Oxyma/DIC No Base Double Coupling @ 50°C AsNuc->FixNuc FixAct Fix: Use TMP (Collidine) as Base Avoid Pre-activation AsAct->FixAct

Caption: Logical workflow for diagnosing and resolving cyclic amino acid synthesis anomalies.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Palasek, S. A., et al. (2007). Limiting racemization in peptide synthesis with 2,4,6-trimethylpyridine (collidine).[9] Journal of Peptide Science, 13(3), 143-148. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Teixidó, M., et al. (2005). Diketopiperazine Formation during the Synthesis of Peptides Containing Proline or N-Alkyl Amino Acids.[5] Journal of Peptide Science, 11(2), 85-92. Link

Sources

Validation & Comparative

Comparative Technical Guide: 1-Acetylpiperidine-2-carboxylic acid vs. N-Acetylproline in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-acetylproline (Ac-Pro) and its 6-membered ring homolog, 1-Acetylpiperidine-2-carboxylic acid (Ac-Pip, also known as N-acetylpipecolic acid) . While Proline is the standard for inducing turns and constraining peptide backbones, Pipecolic acid offers a distinct "tuning knob" for conformational dynamics.

Key Distinction: Ac-Pip introduces a larger, more lipophilic 6-membered ring that significantly shifts the cis/trans amide equilibrium toward the cis conformer compared to Ac-Pro. Furthermore, Ac-Pip alters fragmentation patterns in mass spectrometry (the "Pipecolic Acid Effect"), serving as a critical analytical diagnostic tool.

Best Use Cases:

  • Use Ac-Pro for standard Type I/II

    
    -turn induction and well-characterized backbone constraints.
    
  • Use Ac-Pip to increase lipophilicity, stabilize cis-amide bond populations, or introduce novel proteolytic resistance profiles.

Molecular Architecture & Physicochemical Properties[1][2][3][4][5]

The fundamental difference lies in the ring size, which dictates the steric volume and available puckering modes.

FeatureN-Acetylproline (Ac-Pro)1-Acetylpiperidine-2-carboxylic acid (Ac-Pip)
Formula


MW 157.17 g/mol 171.19 g/mol
Ring Size 5-membered (Pyrrolidine)6-membered (Piperidine)
Ring Conformation Envelope (

-endo /

-exo)
Chair (mostly rigid)
Lipophilicity (XLogP3) -0.7 (approx)-0.3 (More lipophilic)
Steric Bulk ModerateHigh (Extra methylene at

-position)
Structural Visualization

The following diagram contrasts the steric footprint and preferred conformations of both molecules.

structure_comparison cluster_pro N-Acetylproline (Ac-Pro) cluster_pip N-Acetylpipecolic Acid (Ac-Pip) Pro_Struct 5-Membered Ring (Pyrrolidine) Pro_Conf Envelope Pucker (Cγ-endo / Cγ-exo) Pro_Struct->Pro_Conf Pip_Struct 6-Membered Ring (Piperidine) Pro_Struct->Pip_Struct +1 CH2 Group Pro_Effect n -> π* Interaction Stabilizes Trans Pro_Conf->Pro_Effect Pip_Conf Chair Conformation (Rigid) Pip_Struct->Pip_Conf Pip_Effect Allylic Strain Favors Cis Population Pip_Conf->Pip_Effect

Figure 1: Structural comparison highlighting the ring expansion from pyrrolidine (Pro) to piperidine (Pip) and its impact on conformational preference.

Conformational Dynamics: The Core Differentiator

The most critical functional difference for peptide design is the equilibrium between the cis and trans isomers of the amide bond preceding the residue.

The Cis/Trans Equilibrium

Unlike secondary amides (which are >99% trans), N-substituted amino acids like Pro and Pip have significant populations of both isomers.

  • Ac-Pro: In aqueous solution, Ac-Pro typically exhibits a

    
     ratio of ~3.0–4.0, corresponding to a cis population of 20–25% . The trans isomer is stabilized by an 
    
    
    
    interaction between the amide oxygen and the carbonyl carbon.
  • Ac-Pip: The substitution of Pro with Pip leads to a significant increase in the cis conformer population (often >30-40% depending on solvent). The 6-membered ring imposes different allylic strains that destabilize the trans form relative to the cis form more than in Proline.

Isomerization Kinetics

Experimental data indicates that Ac-Pip peptides often exhibit faster isomerization rates and lower activation barriers compared to their Ac-Pro counterparts. This makes Ac-Pip a useful probe for studying folding kinetics where Proline isomerization is a rate-limiting step.

Analytical Signatures: Mass Spectrometry

One of the most robust methods to distinguish these residues in a peptide sequence is their fragmentation behavior in Tandem Mass Spectrometry (MS/MS). This phenomenon is so distinct it has been termed the "Pipecolic Acid Effect."

The Proline Effect vs. The Pipecolic Acid Effect
  • Proline Effect: In protonated peptides, fragmentation typically occurs at the amide bond N-terminal to the Proline residue, yielding dominant

    
    -ions .
    
  • Pipecolic Acid Effect: In contrast, Pip-containing peptides preferentially fragment at the amide bond C-terminal to the Pipecolic acid residue, yielding dominant

    
    -ions .
    

Mechanism: The "Pipecolic Acid Effect" is driven by the increased flexibility of the 6-membered ring, which allows the peptide to adopt a conformation where the ionizing proton is transferred to the C-terminal amide nitrogen. This pathway involves a stereochemical inversion of the transition structure (from R in Pro to S in Pip).

ms_fragmentation cluster_pro_path Proline Pathway cluster_pip_path Pipecolic Acid Pathway Start Peptide Precursor Ion (MH+) Pro_Res Residue: Proline (5-ring) Start->Pro_Res If sequence contains Pro Pip_Res Residue: Pipecolic Acid (6-ring) Start->Pip_Res If sequence contains Pip Pro_Cleave Cleavage Site: N-Terminal to Pro Pro_Res->Pro_Cleave Pro_Ion Dominant Product: y-ions Pro_Cleave->Pro_Ion Pip_Cleave Cleavage Site: C-Terminal to Pip Pip_Res->Pip_Cleave Pip_Ion Dominant Product: b-ions Pip_Cleave->Pip_Ion

Figure 2: Decision tree for identifying Pro vs. Pip residues based on MS/MS fragmentation patterns.

Experimental Protocols

Protocol: Determination of Cis/Trans Ratio by NMR

This protocol allows for the quantification of the cis and trans populations in aqueous solution.

Materials:

  • Compound (Ac-Pro-OH or Ac-Pip-OH) ~5-10 mg.

  • Solvent:

    
     (99.9% D) or 
    
    
    
    depending on solubility/application.
  • NMR Tube (5 mm).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the acetylated amino acid in 0.6 mL of solvent. Ensure complete dissolution.

  • Acquisition: Acquire a 1D

    
     NMR spectrum at 298 K (25°C). Ensure a relaxation delay (
    
    
    
    ) of at least 5 seconds to allow full relaxation of both isomers.
  • Signal Identification:

    • Focus on the

      
      -proton (
      
      
      
      )
      region (typically 4.0 – 5.0 ppm).
    • Due to the slow exchange on the NMR timescale, you will see two distinct sets of signals.[1]

    • Ac-Pro: The trans isomer

      
       is typically downfield (higher ppm) relative to the cis isomer in organic solvents, though this can invert in water depending on pH. The acetyl methyl group (
      
      
      
      ) also appears as two singlets around 2.0 ppm.
  • Integration: Integrate the area under the peaks for the major isomer (

    
    ) and minor isomer (
    
    
    
    ).
  • Calculation:

Self-Validation:

  • Heating the sample (e.g., to 348 K) should cause the peaks to broaden and eventually coalesce as the isomerization rate increases, confirming the signals arise from conformational isomers rather than impurities.

Summary Comparison Table

PropertyN-AcetylprolineN-Acetylpipecolic Acid
Secondary Structure Strong

-turn inducer (Type I/II)

-turn inducer (Type II' / distorted)
Amide Bond Geometry ~20-25% cis (Water)>30-40% cis (Water)
MS Fragmentation N-terminal cleavage (

-ions)
C-terminal cleavage (

-ions)
Metabolic Stability Susceptible to Prolyl oligopeptidasesGenerally higher resistance due to non-natural ring size
Membrane Permeability ModerateEnhanced (Higher Lipophilicity)

References

  • Crystal Structure Analysis of N-acetylated Proline and Ring Size Analogs. ETH Zurich Research Collection. [Link]

  • Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Conformational Heterogeneity about Pipecolic Acid Peptide Bonds. The Journal of Organic Chemistry. [Link]

  • Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments. Journal of the American Society for Mass Spectrometry. [Link]

  • 1-Acetylpiperidine-2-carboxylic acid Structure and Properties. PubChem. [Link]

Sources

Evaluating the Role of Pipecolic Acid in Plant Immunity and Defense Priming: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of plant immunity, understanding the key signaling molecules that orchestrate defense is paramount. This guide provides an in-depth evaluation of pipecolic acid (Pip), a pivotal player in systemic acquired resistance (SAR) and defense priming. We will dissect its biochemical pathway, compare its function to other defense-priming agents, and provide detailed experimental protocols to empower your research.

The Primed State: A Foundation of Plant Defense

Plants, being sessile, have evolved sophisticated defense mechanisms to fend off a myriad of pathogens. A key strategy is "defense priming," a state of heightened alert where a plant, upon an initial stimulus, is poised to respond more quickly and robustly to a subsequent pathogen attack.[1] This "immunological memory" is crucial for long-lasting, broad-spectrum resistance.[2] Systemic Acquired Resistance (SAR) is a classic example of a primed defense response that is activated throughout the plant following a localized infection.[3][4] Central to the establishment of SAR is the accumulation of key signaling molecules, with pipecolic acid and its derivative, N-hydroxypipecolic acid (NHP), emerging as indispensable regulators.[5][6]

The Pipecolic Acid Pathway: From Biosynthesis to Systemic Signaling

The journey of pipecolic acid from a common amino acid to a potent immune signal is a tightly regulated multi-step process. Understanding this pathway is fundamental to appreciating its role in plant defense.

Biosynthesis of Pipecolic Acid and N-hydroxypipecolic acid

Pipecolic acid is a non-proteinogenic amino acid derived from the catabolism of lysine.[2] Its biosynthesis is initiated in the plastids and involves two key enzymes:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This aminotransferase catalyzes the conversion of L-lysine to Δ1-piperideine-2-carboxylic acid (P2C).[6]

  • SAR-DEFICIENT 4 (SARD4): This reductase then converts P2C to pipecolic acid (Pip).

For Pip to become a fully active systemic signal, it undergoes a final critical modification in the cytosol:

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): This enzyme hydroxylates Pip to form N-hydroxypipecolic acid (NHP), the active form that moves systemically to prime distal tissues.[7]

The accumulation of both Pip and NHP is observed not only in the infected leaves but also in distant, uninfected leaves, highlighting their role as mobile signals.[2]

  • Caption: Biosynthesis and Signaling Pathway of Pipecolic Acid in Plant Immunity.

Pipecolic_Acid_Pathway cluster_plastid Plastid cluster_cytosol Cytosol cluster_signaling Downstream Signaling & Priming Lysine L-Lysine P2C Δ1-piperideine-2-carboxylic acid (P2C) Lysine->P2C ALD1 Pip_plastid Pipecolic Acid (Pip) P2C->Pip_plastid SARD4 Pip_cyto Pipecolic Acid (Pip) Pip_plastid->Pip_cyto Transport NHP N-hydroxypipecolic acid (NHP) (Active Signal) Pip_cyto->NHP FMO1 SA_biosynthesis Salicylic Acid (SA) Biosynthesis NHP->SA_biosynthesis Potentiates Defense_genes Defense Gene Expression (e.g., PR1) NHP->Defense_genes SA-independent pathway SA_biosynthesis->Defense_genes SAR Systemic Acquired Resistance (SAR) Defense_genes->SAR SA Salicylic Acid (SA) SA->NHP Mutual Potentiation

Interplay with Salicylic Acid: A Synergistic Relationship

Pipecolic acid signaling does not operate in isolation. It has a crucial and synergistic relationship with salicylic acid (SA), another key plant defense hormone.[8] This interplay is characterized by mutual potentiation:

  • Pip/NHP enhances SA: NHP treatment primes for a boosted induction of SA biosynthesis upon pathogen attack.[7]

  • SA enhances Pip/NHP: The expression of ALD1 and FMO1, key genes in the Pip/NHP pathway, can be upregulated by SA.[5]

This positive feedback loop creates a robust amplification of the defense signal, leading to a more effective immune response.[8] While Pip/NHP signaling is indispensable for SAR, there is also evidence for a moderate SA-independent component in the transcriptional response during SAR.[9]

Comparative Analysis of Defense Priming Agents

Pipecolic acid is one of several molecules known to induce a primed state in plants. A comparative understanding of their mechanisms and efficacy is vital for selecting the appropriate tools for research and potential agricultural applications.

Priming AgentMechanism of ActionSpectrum of ProtectionSpeed of OnsetSystemic ActivityKey Mediator(s)
Pipecolic Acid (NHP) Primes for enhanced SA biosynthesis and defense gene expression. Acts as a mobile signal for SAR.Broad-spectrum, particularly effective against biotrophic and hemibiotrophic pathogens.Moderate to fast, establishes a long-lasting primed state.Yes, NHP is a key mobile signal in SAR.[7]NHP, SA, NPR1
Salicylic Acid (SA) A central defense hormone that directly activates defense gene expression and is required for SAR.[10]Broad-spectrum, particularly against biotrophic and hemibiotrophic pathogens.Fast, direct induction of defenses.Yes, although its role as the primary long-distance signal is debated.[10]SA, NPR1
Jasmonic Acid (JA) A key hormone in defense against necrotrophic pathogens and herbivorous insects. Often acts antagonistically to the SA pathway.Primarily necrotrophic pathogens and insects.FastYesJA, JAZ, MYC2
β-aminobutyric acid (BABA) A non-protein amino acid that primes for both SA-dependent and SA-independent defense responses.[11][12]Very broad-spectrum, effective against oomycetes, fungi, bacteria, and abiotic stress.[11]Moderate, establishes a durable primed state.YesSA, ABA, callose deposition

Experimental Protocols for Evaluating Pipecolic Acid's Role

To rigorously assess the function of pipecolic acid in plant immunity, a combination of molecular, biochemical, and pathological assays is required. Here, we provide detailed, step-by-step methodologies for key experiments.

Quantification of Pipecolic Acid and NHP by GC-MS

This protocol is adapted from a simplified method for the quantitative analysis of Pip from plant tissues.[13][14]

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., norvaline)

  • Propyl chloroformate

  • Pyridine

  • Propanol/HCl

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Collection and Grinding: Harvest approximately 50-100 mg of leaf tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

  • Extraction: Add 1 mL of pre-chilled extraction solvent containing the internal standard to the ground tissue. Vortex thoroughly and incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Derivatization:

    • Transfer a known volume of the supernatant to a new microfuge tube and dry it completely using a vacuum concentrator.

    • Add 50 µL of propanol/HCl (4:1, v/v) and heat at 100°C for 20 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of propyl chloroformate. Vortex and incubate at 60°C for 60 minutes.

  • Liquid-Liquid Extraction: Add 100 µL of hexane and 100 µL of water. Vortex and centrifuge at 2,000 x g for 5 minutes.

  • GC-MS Analysis: Carefully transfer the upper hexane layer to a GC vial. Analyze the sample using a GC-MS system in selective ion monitoring (SIM) mode.

Rationale: This derivatization method is efficient and cost-effective, allowing for the reliable quantification of Pip and NHP in complex plant extracts. The use of an internal standard corrects for variations in extraction and derivatization efficiency.[13]

Pseudomonas syringae Infection Assay in Arabidopsis thaliana

This protocol details a syringe infiltration method to assess disease resistance.[4][15]

Materials:

  • 4-5 week old Arabidopsis thaliana plants

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)

  • King's B (KB) medium with appropriate antibiotics

  • 10 mM MgCl2

  • 1 mL needleless syringe

  • Leaf punch

  • Microfuge tubes

  • Homogenizer

  • Plates with KB medium and antibiotics

Procedure:

  • Bacterial Culture Preparation:

    • Streak Pst DC3000 from a glycerol stock onto a KB agar plate with the appropriate antibiotic and incubate at 28°C for 2 days.

    • Inoculate a single colony into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.

  • Inoculum Preparation:

    • Centrifuge the overnight culture at 4,000 x g for 10 minutes.

    • Resuspend the bacterial pellet in 10 mM MgCl2.

    • Adjust the optical density at 600 nm (OD600) to 0.001 (for disease assay) or 0.2 (for hypersensitive response) in 10 mM MgCl2.

  • Plant Inoculation:

    • Using a 1 mL needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of fully expanded leaves. Infiltrate at least three leaves per plant.

    • For mock controls, infiltrate with 10 mM MgCl2.

  • Bacterial Titer Quantification (3 days post-inoculation):

    • Use a leaf punch to collect leaf discs from the infiltrated area.

    • Place two leaf discs into a 2 mL microfuge tube containing 200 µL of 10 mM MgCl2 and a metal bead.

    • Homogenize the tissue using a tissue lyser.

    • Perform serial dilutions of the homogenate in 10 mM MgCl2.

    • Plate the dilutions onto KB agar plates with the appropriate antibiotic.

    • Incubate at 28°C for 2 days and count the colony-forming units (CFUs).

Rationale: This method allows for the direct delivery of a defined bacterial dose into the leaf apoplast, bypassing stomatal defense. Quantifying bacterial growth over time provides a robust measure of plant resistance.[4]

  • Caption: Experimental Workflow for Evaluating Pipecolic Acid-Induced Resistance.

Experimental_Workflow cluster_treatment Plant Treatment cluster_infection Pathogen Challenge cluster_analysis Data Collection & Analysis plant_growth 1. Grow Arabidopsis plants (4-5 weeks) treatment 2. Treat with Pipecolic Acid (or Mock control) plant_growth->treatment inoculation 3. Infiltrate leaves with Pseudomonas syringae treatment->inoculation incubation 4. Incubate for 3 days inoculation->incubation bacterial_count 5a. Quantify bacterial growth (CFU/cm²) incubation->bacterial_count gene_expression 5b. Analyze defense gene expression (qRT-PCR) incubation->gene_expression metabolite_quant 5c. Quantify Pip/NHP & SA (GC-MS/LC-MS) incubation->metabolite_quant conclusion 6. Evaluate the effect of Pipecolic Acid on resistance bacterial_count->conclusion gene_expression->conclusion metabolite_quant->conclusion

Analysis of Defense Gene Expression by qRT-PCR

This protocol outlines the steps to measure the induction of defense-related genes.[16][17]

Materials:

  • Plant tissue collected at different time points after treatment/infection

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (e.g., for PR1)

  • Reference gene primers (e.g., Actin or Ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest leaf tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard Trizol/phenol-chloroform method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative RT-PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your gene of interest and the reference gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[18]

Rationale: qRT-PCR is a highly sensitive and specific method for quantifying changes in gene expression. Measuring the transcript levels of marker genes like PR1 provides a molecular readout of the defense response activation.[16]

Expert Evaluation and Future Directions

The discovery of pipecolic acid and its active form, NHP, has significantly advanced our understanding of systemic acquired resistance and defense priming. The robust and synergistic interplay with salicylic acid underscores a sophisticated signaling network that fine-tunes the plant's immune response.

Key Strengths of Pipecolic Acid-Mediated Defense:

  • Systemic and Long-Lasting: NHP acts as a mobile signal, inducing a primed state in distal tissues, which provides long-lasting protection.

  • Broad-Spectrum: The Pip/NHP pathway contributes to resistance against a wide range of biotrophic and hemibiotrophic pathogens.

  • Amplification Loop: The mutual potentiation with salicylic acid creates a powerful feedback loop that amplifies the defense signal.

Comparison with Alternatives:

While other priming agents like BABA offer a very broad spectrum of protection, the endogenous nature of pipecolic acid and its integral role in the natural SAR pathway make it a particularly compelling subject of study. Unlike jasmonic acid, which is often antagonistic to SA-mediated defenses, pipecolic acid works in concert with SA, highlighting its central role in defense against biotrophs.

Future Research and Applications:

The elucidation of the pipecolic acid pathway opens up exciting avenues for future research and practical applications. Engineering crops with enhanced Pip/NHP biosynthesis or signaling could lead to the development of disease-resistant varieties with durable and broad-spectrum immunity. Furthermore, the development of stable NHP analogues could provide novel, environmentally friendly crop protection agents that work by priming the plant's own defense system. A deeper understanding of the transport mechanisms of NHP and the identification of its receptor(s) are critical next steps in fully harnessing the potential of this potent immune signal.

References

  • Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). (2019). Plant Methods, 15(1), 13. [Link]

  • Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem. (2021). Bio-protocol, 11(24), e4268. [Link]

  • Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium. (2022). Frontiers in Plant Science, 13, 869592. [Link]

  • A comprehensive meta-analysis reveals the key variables and scope of seed defense priming. (2023). Frontiers in Plant Science, 14, 1195329. [Link]

  • Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. (2016). The Plant Cell, 28(1), 174-190. [Link]

  • Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. (2016). The Plant Cell, 28(1), 174-190. [Link]

  • Chemical priming of plant defense responses to pathogen attacks. (2023). Journal of Experimental Botany, 74(10), 3033-3046. [Link]

  • Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem. (2021). Bio-protocol, 11(24), e4268. [Link]

  • Pipecolic acid, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. (2012). The Plant Cell, 24(12), 5135-5151. [Link]

  • Methods for Assessment of Elicitor Activity and Induced Plant Defense Responses. (2016). Methods in Molecular Biology, 1482, 169-181. [Link]

  • Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. (2012). The Plant Cell, 24(12), 5135-5151. [Link]

  • Priming by pipecolic acid and N-hydroxypipecolic acid. Application of... (2023). ResearchGate. [Link]

  • Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. (2016). The Plant Cell. [Link]

  • N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. (2018). Proceedings of the National Academy of Sciences, 115(20), E4677-E4685. [Link]

  • Full article: Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. (2013). Plant Signaling & Behavior, 8(9), e25622. [Link]

  • Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. (2020). Bio-protocol, 10(23), e3841. [Link]

  • Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem. (2015). Journal of Visualized Experiments, (98), e52625. [Link]

  • Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. (2020). Bio-protocol, 10(23), e3841. [Link]

  • Next-Generation Systemic Acquired Resistance. (2012). Plant Physiology, 158(2), 844-852. [Link]

  • Systemic Acquired Resistance and Salicylic Acid: Past, Present, and Future. (2018). Molecular Plant-Microbe Interactions, 31(11), 1145-1151. [Link]

  • A General Protocol for Accurate Gene Expression Analysis in Plants. (2015). Methods in Molecular Biology, 1284, 3-15. [Link]

  • Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. (2020). ResearchGate. [Link]

  • Pipecolic acid is induced in barley upon infection and triggers immune responses associated with elevated nitric oxide accumulation. (2019). Molecular Plant-Microbe Interactions, 32(11), 1471-1481. [Link]

  • Pipecolic Acid Is Induced in Barley upon Infection and Triggers Immune Responses Associated with Elevated Nitric Oxide Accumulation. (2019). Molecular Plant-Microbe Interactions, 32(11), 1471-1481. [Link]

  • β-Aminobutyric acid. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Systemic Acquired Resistance. (2007). Current Opinion in Plant Biology, 10(4), 442-448. [Link]

  • Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2. (2022). International Journal of Molecular Sciences, 23(10), 5348. [Link]

  • Pseudomonas syringae infection assays in Arabidopsis. (2013). Methods in Molecular Biology, 1011, 63-81. [Link]

  • Investigating the Effect of Pipecolic Acid on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt Pathogens. (2025). MDPI. [Link]

  • Transcriptome dynamics underlying elicitor-induced defense responses against Septoria leaf spot disease of tomato (Solanum lycopersicum L.). (2021). Journal of Plant Biochemistry and Biotechnology, 30(3), 564-578. [Link]

  • Plant perception of β-aminobutyric acid is mediated by an aspartyl-tRNA synthetase. (2014). Nature Chemical Biology, 10(6), 450-456. [Link]

  • Priming, an effective defence mechanism in plants against pests: Study. (2023). The Federal. [Link]

  • A General Protocol for Accurate Gene Expression Analysis in Plants. (2015). Methods in Molecular Biology, 1284, 3-15. [Link]

  • Research advance on β-aminobutyric acid induced to stress resistance in tobacco. (2016). Journal of Henan Agricultural Sciences, 45(1), 22-26. [Link]

  • Comparative Analysis of Plant Defense Activation by Four Biosurfactants: Mode of Action and Disease Control Potential. (2025). MDPI. [Link]

  • Comparative Analysis of Plant Defense Activation by Four Biosurfactants: Mode of Action and Disease Control Potential. (2025). ResearchGate. [Link]

  • Comparison of plant defense elicitor properties of amphiphilic compounds from plant-associated bacteria. (2017). IOBC-WPRS Bulletin, 127, 49-53. [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-Acetylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 1-Acetylpiperidine-2-carboxylic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Acetylpiperidine-2-carboxylic acid (CAS No. 35677-87-3) is publicly available at the time of this writing. This guide is a synthesis of safety data from structurally analogous compounds, including 1-Acetylpiperidine-4-carboxylic acid, DL-piperidine-2-carboxylic acid, and general principles for handling piperidine derivatives and N-acetylated amino acids. The recommendations herein are based on a conservative assessment of potential hazards. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this compound.

Anticipated Hazard Profile

Based on the hazard profiles of structurally related compounds, 1-Acetylpiperidine-2-carboxylic acid is anticipated to present the following hazards:

  • Skin Irritation: Similar to its 4-isomer and the parent piperidine-2-carboxylic acid, direct contact is likely to cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Contact with the eyes is expected to cause serious irritation.[1][2][3][4]

  • Respiratory Tract Irritation: As a solid powder, inhalation of dust may cause respiratory irritation.[1][5]

The N-acetylation of the piperidine ring nitrogen generally reduces the reactivity and basicity compared to the parent amine, suggesting a lower hazard profile than piperidine itself. However, the carboxylic acid functional group still presents a potential for irritation.

Core Personal Protective Equipment (PPE)

A proactive and comprehensive approach to personal protection is mandatory when handling 1-Acetylpiperidine-2-carboxylic acid. The following sections detail the rationale and specifications for essential PPE.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure is a primary route of injury for many laboratory chemicals. For 1-Acetylpiperidine-2-carboxylic acid, which is expected to be a serious eye irritant, robust protection is non-negotiable.

  • Chemical Splash Goggles: At a minimum, tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required for all handling operations.[2][6] These provide a seal around the eyes, offering protection from splashes and airborne particulates.

  • Face Shield: When handling larger quantities (>5 g) or when there is a significant risk of splashing (e.g., during dissolution in a volatile solvent or during a reaction with vigorous stirring), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face from direct contact.[6]

Hand Protection: Preventing Dermal Contact

To prevent skin irritation, appropriate chemical-resistant gloves are essential. Glove selection must be based on chemical compatibility and the specific tasks being performed.

  • Recommended Glove Material: Nitrile gloves are a suitable choice for handling solid 1-Acetylpiperidine-2-carboxylic acid and its solutions in common laboratory solvents. Always inspect gloves for signs of degradation or punctures before use.

  • Glove Removal Technique: Proper glove removal is critical to prevent cross-contamination.[6] Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of the gloves in the appropriate hazardous waste stream.

Body Protection: Shielding from Spills and Splashes

Protecting the skin on the arms and body is a crucial component of laboratory safety.

  • Laboratory Coat: A clean, flame-resistant lab coat should be worn at all times and kept fully fastened.

  • Chemical Apron: When handling larger quantities or during procedures with a high splash potential, a chemically impervious apron should be worn over the lab coat.

Respiratory Protection: Mitigating Inhalation Risks

As a powdered solid, 1-Acetylpiperidine-2-carboxylic acid presents a risk of respiratory irritation if inhaled.[1][5]

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls. All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood.[7]

  • Respirator Use: In the rare event that handling outside of a fume hood is unavoidable, or if engineering controls are insufficient, respiratory protection is required. A NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters would be appropriate for handling the powder.

PPE Selection Matrix for Common Laboratory Tasks

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if not in fume hood)
Weighing Solid (<1 g) Chemical Splash GogglesNitrile GlovesLab CoatN95 Dust Mask
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot generally required
Running Reactions Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronNot applicable (in fume hood)
Handling Large Quantities (>5 g) Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronN95 Dust Mask or Half-Mask Respirator

Procedural Guide: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is critical to prevent contamination.

Donning Sequence
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Position goggles securely on the face. If a face shield is required, place it over the goggles.

  • Gloves: Pull on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (in a designated area)
  • Gloves: Remove using the glove-in-glove technique described earlier.

  • Face Shield/Goggles: Remove from the back of the head to avoid touching the front surface.

  • Lab Coat: Remove by rolling it down from the shoulders, turning it inside out to contain any contaminants.

  • Respirator (if used): Remove from the back of the head.

  • Wash Hands: Thoroughly wash hands with soap and water.[6][7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 1-Acetylpiperidine-2-carboxylic acid.

PPE_Selection_Workflow PPE Selection for 1-Acetylpiperidine-2-carboxylic acid start Start: Assess Task fume_hood Work in Fume Hood? start->fume_hood weighing Weighing Solid? fume_hood->weighing Yes add_respirator Add N95 Respirator fume_hood->add_respirator No quantity Quantity > 5g or Splash Risk? weighing->quantity Yes base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles weighing->base_ppe No quantity->base_ppe No add_faceshield Add Face Shield quantity->add_faceshield Yes end Proceed with Task base_ppe->end add_apron Add Chemical Apron add_faceshield->add_apron add_apron->base_ppe add_respirator->weighing

Caption: PPE selection workflow based on task and engineering controls.

Operational and Disposal Plans

Spill Response

In the event of a spill, evacuate the area and prevent entry.

  • Small Solid Spill (<1 g): Wearing appropriate PPE, gently sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Large Spill or Solution: Alert laboratory personnel and the institutional Environmental Health & Safety (EH&S) department. If trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed, labeled container for disposal.

Waste Disposal
  • Solid Waste: All disposable materials contaminated with 1-Acetylpiperidine-2-carboxylic acid (e.g., gloves, weigh boats, absorbent pads) must be placed in a clearly labeled hazardous waste container.

  • Solutions: Do not dispose of solutions containing this compound down the drain. Collect all liquid waste in a labeled, sealed hazardous waste container. Follow all local and institutional regulations for chemical waste disposal.

References

  • Safety Data Sheet for Piperidine. (2023, March 16).
  • An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide. (2025). Benchchem.
  • Safety Data Sheet for Piperidine. (2025, March 31). Carl ROTH.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Safety Data Sheet for Piperidine. (2025, September 23). Sigma-Aldrich.
  • 4-Piperidinopiperidine Safety Information. Antibodies.com.
  • Safety Data Sheet for 1-Acetylpiperidine-4-carboxylic acid. (2022, May 16). Apollo Scientific.
  • Safety Data Sheet for 1-Acetylpiperidine-4-carboxylic acid. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet for DL-piperidine-2-carboxylic acid.
  • Safety Data Sheet for N-Acetyl-L-methionine. Apollo Scientific.
  • Safety Data Sheet for (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid. (2025, December 10). TCI Chemicals.
  • Safety Data Sheet for N-Acetyl-L-methionine. (2025, December 22). Fisher Scientific.
  • 1-Acetylpiperidine-2-carboxylic acid Product Information. BLD Pharm.
  • Safety Data Sheet for 1-Acetylguanidine. (2025, January 6). TCI Chemicals.
  • Material Safety Data Sheet for N-ACETYL-DL-METHIONINE 99%. Oxford Lab Fine Chem LLP.
  • Safety Data Sheet for N-Acetylneuraminic acid. Carl ROTH.
  • p-Amino Acetanilide CAS No 122-80-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.